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  • Product: 2-(4-Bromophenoxy)-1-cyclopropylethanone
  • CAS: 1340596-78-2

Core Science & Biosynthesis

Foundational

Introduction: Defining the Molecule and the Path to Characterization

An In-Depth Technical Guide to the Physical Properties and Characterization of 2-(4-Bromophenoxy)-1-cyclopropylethanone In the landscape of drug discovery and development, the precise characterization of novel chemical e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties and Characterization of 2-(4-Bromophenoxy)-1-cyclopropylethanone

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock upon which successful programs are built. 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS No. 220849-33-0) represents a molecule with structural motifs—a brominated aromatic ring, an ether linkage, and a cyclopropyl ketone—that are of significant interest in medicinal chemistry. The interplay of these functional groups dictates the compound's physical properties, which in turn influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Publicly available experimental data on 2-(4-Bromophenoxy)-1-cyclopropylethanone is limited. Therefore, this guide is structured not as a static data sheet, but as a comprehensive roadmap for its characterization. As a Senior Application Scientist, the objective is to provide researchers, scientists, and drug development professionals with the foundational principles, robust experimental protocols, and predictive insights necessary to fully elucidate the physical properties of this compound. We will proceed from fundamental identity and calculated properties to detailed, field-proven methodologies for experimental determination.

Section 1: Compound Identity and Core Physicochemical Properties

The first step in characterizing any compound is to establish its fundamental identity and theoretical properties. These values serve as a baseline for all subsequent experimental work.

Molecular Structure:

Caption: Chemical structure of 2-(4-Bromophenoxy)-1-cyclopropylethanone.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueSource / Method
CAS Number 220849-33-0Chemical Abstract Service
Molecular Formula C₁₁H₁₁BrO₂---
Molecular Weight 255.11 g/mol Calculated
Physical Form Solid (Predicted)Based on analogous structures[1][2]
Melting Point (°C) Not AvailableRequires experimental determination
Boiling Point (°C) Not AvailableRequires experimental determination
Density (g/cm³) Not AvailableRequires experimental determination

Section 2: Melting Point Determination

Expertise & Experience: The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[3] For a novel compound like 2-(4-Bromophenoxy)-1-cyclopropylethanone, an accurate melting point determination is the first step in establishing a purity specification.

The chosen methodology involves a preliminary rapid scan to estimate the melting range, followed by a slower, more precise measurement. This two-step approach is efficient and prevents overshooting the melting point, a common error that necessitates a lengthy cool-down period.

Experimental Protocol: Capillary Melting Point Determination

G cluster_0 Preliminary Scan cluster_1 Accurate Determination start Start: Dry Compound Sample prep 1. Finely powder the sample using a mortar and pestle. start->prep load 2. Load ~3 mm of sample into a sealed-end capillary tube. prep->load setup 3. Place capillary in melting point apparatus (e.g., Mel-Temp). load->setup heat_fast 4a. Heat rapidly (~10-20°C/min) to get an approximate melting range. setup->heat_fast record_approx 5a. Record the approximate melting point (T_approx). heat_fast->record_approx cool 6. Cool apparatus to at least 20°C below T_approx. record_approx->cool heat_slow 7a. Heat rapidly to within 20°C of T_approx. cool->heat_slow heat_slower 7b. Reduce heating rate to 1-2°C/min. heat_slow->heat_slower record_onset 8a. Record T1: Temperature at which the first liquid appears. heat_slower->record_onset record_clear 8b. Record T2: Temperature at which the sample is fully liquid. record_onset->record_clear report 9. Report melting point as the range T1 - T2. record_clear->report end End report->end G start Start: Compound & Solvents step1 1. Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step4 4. Prepare a standard curve of the compound with known concentrations. start->step4 step2 2. Agitate at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium. step1->step2 step3 3. Separate solid from solution via centrifugation and/or filtration (e.g., 0.22 µm PTFE filter). step2->step3 step5 5. Quantify the solute concentration in the clear filtrate using a validated analytical method (e.g., HPLC-UV). step3->step5 step4->step5 step6 6. Calculate solubility in mg/mL or mol/L. step5->step6 end End step6->end

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(4-Bromophenoxy)-1-cyclopropylethanone to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. [4][5]3. Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results. [4][6]4. Quantification: Analyze the concentration of the compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A standard calibration curve must be prepared using solutions of the compound at known concentrations to ensure accurate quantification. [7]5. Data Reporting: Express the solubility in conventional units such as mg/mL or mol/L for each solvent at the specified temperature.

Section 4: Spectroscopic and Analytical Characterization

For any new chemical entity, spectroscopic analysis is non-negotiable. It provides an unambiguous confirmation of the molecular structure. While experimental spectra for 2-(4-Bromophenoxy)-1-cyclopropylethanone are not publicly available, we can predict the key features based on its functional groups.

A. ¹H and ¹³C NMR Spectroscopy

Authoritative Grounding: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of each nucleus. [8]

  • ¹H NMR Predictions:

    • Aromatic Protons: The protons on the brominated benzene ring will appear as two doublets in the aromatic region (δ 6.8-7.6 ppm). The protons adjacent to the bromine atom will be at a different chemical shift than those adjacent to the ether linkage due to differing electronic effects.

    • Phenoxy Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen will appear as a singlet around δ 4.5-5.0 ppm.

    • Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region (δ 0.8-1.5 ppm) as complex multiplets due to their unique magnetic environments. [9]* ¹³C NMR Predictions:

    • Carbonyl Carbon (C=O): The ketone carbonyl carbon will exhibit a characteristic signal in the far downfield region of the spectrum, typically between δ 190-215 ppm. [10][11] * Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 115-160 ppm). The carbon atom bonded to the bromine (C-Br) and the carbon bonded to the ether oxygen (C-O) will be readily identifiable.

    • Phenoxy Methylene Carbon (-O-CH₂-): This carbon will likely appear around δ 70-80 ppm.

    • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found in the upfield region (δ 10-30 ppm).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [12]The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. [13]

  • Predicted Key Absorption Bands:

    • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ . This is one of the most prominent peaks in the spectrum and is highly characteristic of a ketone carbonyl group. [14][15] * Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

    • C-O Stretch (Ether): A distinct band corresponding to the aryl-alkyl ether C-O stretching will be present in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

    • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-680 cm⁻¹ , will indicate the presence of the carbon-bromine bond.

C. Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide significant structural information through analysis of fragmentation patterns. [16]For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

  • Predicted Mass Spectrum Features:

    • Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [17]This will result in two molecular ion peaks of almost equal intensity, one at m/z = 254 (for the C₁₁H₁₁⁷⁹BrO₂ ion) and one at m/z = 256 (for the C₁₁H₁₁⁸¹BrO₂ ion). This M and M+2 pattern is a definitive signature for a monobrominated compound. [16][17] * Key Fragmentation Pathways:

      • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl ring is a common pathway for ketones, which would result in a [M - C₃H₅]⁺ fragment.

      • Loss of Bromine: Cleavage of the C-Br bond, while less favorable than in alkyl bromides, can occur, leading to a fragment at [M - Br]⁺. [16][18] * Phenoxy Fragmentation: Cleavage of the ether bond can lead to fragments corresponding to the bromophenoxy cation or the cyclopropyl ethanone cation.

Conclusion and Path Forward

This technical guide provides a comprehensive framework for the characterization of 2-(4-Bromophenoxy)-1-cyclopropylethanone. While definitive experimental data is not yet widely published, the application of fundamental chemical principles and established analytical protocols allows for robust prediction and a clear path to experimental verification. The methodologies outlined herein for determining melting point, solubility, and spectroscopic identity are standard, validated procedures in the pharmaceutical and chemical industries. By following these protocols, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives.

References

  • University of Alberta (n.d.). Determination of the melting point. Available at: [Link]

  • Libré, F. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. IntechOpen. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Available at: [Link]

  • University of Calgary (n.d.). Melting point determination. Available at: [Link]

  • BYJU'S (2019). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • ResearchGate (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • UCLA Chemistry & Biochemistry (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • PennWest University (n.d.). Determination of Melting Point. Available at: [Link]

  • Japanese Pharmacopoeia (n.d.). Melting Point Determination / General Tests. Available at: [Link]

  • ResearchGate (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Google Patents (2005). Method for determining solubility of a chemical compound.
  • NanoValid (2016). Procedure for solubility testing of NM suspension. Available at: [Link]

  • Chemistry LibreTexts (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Scribd (n.d.). IR Spectrum Analysis of Ketones. Available at: [Link]

  • ResearchGate (2018). New chemical entity solubility studies. Available at: [Link]

  • University of Puget Sound (n.d.). Interpreting NMR spectra. Available at: [Link]

  • AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • JEOL (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Moshang Chemical (2008). 2-(4-bromophenyl)-1-cyclopropylethan-1-one. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available at: [Link]

  • PubChem (n.d.). 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. Available at: [Link]

  • Google Patents (n.d.). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.
  • MDPI (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). 1-(4-Bromophenyl)-2-cyclopropylethanone - Chemical Details. Available at: [Link]

Sources

Exploratory

2-(4-Bromophenoxy)-1-cyclopropylethanone IUPAC name

As a Senior Application Scientist specializing in synthetic methodology and medicinal chemistry, I frequently encounter bifunctional building blocks that serve as critical linchpins in drug discovery. One such highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic methodology and medicinal chemistry, I frequently encounter bifunctional building blocks that serve as critical linchpins in drug discovery. One such highly versatile scaffold is 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one (CAS 1340596-78-2)[1].

This in-depth technical guide deconstructs the IUPAC nomenclature, details the physicochemical properties, and provides a self-validating, field-proven synthetic protocol for this compound. By understanding the mechanistic causality behind its synthesis, researchers can effectively leverage this molecule to construct complex active pharmaceutical ingredients (APIs).

IUPAC Nomenclature & Structural Deconstruction

The IUPAC name 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one provides a precise topological map of the molecule. To understand its reactivity, we must break down the nomenclature into its foundational components:

  • Core Chain (ethan-1-one): The backbone is a two-carbon ketone. The carbonyl carbon is designated as C1, and the adjacent methylene carbon is C2.

  • Position 1 (1-cyclopropyl): Attached directly to the C1 carbonyl carbon is a highly strained, electron-rich cyclopropyl ring.

  • Position 2 (2-(4-bromophenoxy)): Attached to the C2 methylene carbon is a 4-bromophenoxy moiety, which acts as a stable ether linkage terminating in an aryl bromide.

Nomenclature Core Core Chain: Ethan-1-one Target 2-(4-Bromophenoxy)-1- cyclopropylethan-1-one Core->Target IUPAC Assembly Sub1 Position 1: Cyclopropyl Group Sub1->Core C1 Attachment Sub2 Position 2: 4-Bromophenoxy Group Sub2->Core C2 Attachment

Diagram 1: IUPAC nomenclature structural deconstruction mapping.

Physicochemical Properties

Understanding the base metrics of both the target compound and its primary precursor is essential for reaction monitoring and purification. Below is a consolidated data table for the target molecule and its critical α-bromo ketone precursor,[2].

PropertyTarget CompoundPrecursor Compound
IUPAC Name 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one2-Bromo-1-cyclopropylethan-1-one
CAS Number 1340596-78-2[1]69267-75-0
Molecular Formula C₁₁H₁₁BrO₂C₅H₇BrO[2]
Molecular Weight 255.11 g/mol 163.01 g/mol [2]
Key Functional Groups Aryl ether, Ketone, Cyclopropyl, Aryl Bromideα-Bromo Ketone, Cyclopropyl

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of α-aryloxy ketones relies on a two-step sequence: the electrophilic α-bromination of a methyl ketone, followed by a nucleophilic substitution (Sₙ2) using a functionalized phenol.

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone

The initial step requires the precise bromination of cyclopropyl methyl ketone[3].

  • Procedure:

    • Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous methanol (MeOH).

    • Cool the reaction vessel to -5 °C using an ice-salt bath.

    • Add molecular bromine (Br₂, 1.0 eq) dropwise over 1 hour.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench with distilled water, extract with diethyl ether, wash with saturated NaHCO₃, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Mechanistic Causality: The choice of -5 °C is critical. The cyclopropyl ring is highly strained and susceptible to ring-opening under harsh electrophilic conditions. Maintaining a low temperature and utilizing a slow addition rate ensures that the concentration of the reactive electrophile remains low, favoring selective mono-bromination via the enol tautomer without compromising the cyclopropyl integrity[3].

  • Self-Validation: Analyze the crude product via ¹H NMR (CDCl₃). The protocol is validated if a distinct singlet appears at ~4.02 ppm, corresponding to the α-bromo methylene protons (-CH₂Br)[3].

Step 2: Williamson-Type Ether Synthesis of the Target Compound

The final step couples the α-bromo ketone with 4-bromophenol.

  • Procedure:

    • In an oven-dried flask, dissolve 4-bromophenol (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.

    • Add 2-bromo-1-cyclopropylethanone (1.0 eq) dropwise to the phenoxide solution.

    • Heat the mixture to 60 °C for 4–6 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash sequentially with 1M NaOH, water, and brine. Dry over MgSO₄, filter, and concentrate.

  • Mechanistic Causality: K₂CO₃ is selected as a mild, non-nucleophilic base because it effectively deprotonates the phenol to form the nucleophilic phenoxide ion without triggering unwanted aldol condensation of the ketone substrate. DMF, a polar aprotic solvent, is chosen because it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity and driving the Sₙ2 displacement of the bromide ion to completion.

  • Self-Validation: Perform LC-MS analysis on the purified product. The system is validated when the [M+H]⁺ ion is observed at m/z ~255/257, displaying the characteristic 1:1 isotopic ratio indicative of a single bromine atom.

SynthesisWorkflow SM1 Cyclopropyl methyl ketone + Br2 / MeOH Step1 Step 1: α-Bromination (-5 °C to RT) SM1->Step1 Int1 2-Bromo-1-cyclopropylethanone (CAS: 69267-75-0) Step1->Int1 Step2 Step 2: SN2 Substitution (60 °C, 4-6 hrs) Int1->Step2 SM2 4-Bromophenol + K2CO3 in DMF SM2->Step2 Product 2-(4-Bromophenoxy)-1- cyclopropylethan-1-one Step2->Product

Diagram 2: Two-step synthesis workflow for 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one.

Applications in Drug Development

The architectural design of 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one makes it a highly prized intermediate in medicinal chemistry.

  • Metabolic Stability: The incorporation of cyclopropyl-containing moieties into larger molecules is a proven strategy to enhance metabolic stability and binding affinity[4]. The cyclopropyl ring acts as a bioisostere for alkyl groups, providing unique conformational rigidity while resisting CYP450-mediated oxidation.

  • Cross-Coupling Handle: The 4-bromophenyl ether moiety serves as an orthogonal reactive handle. Because the ether linkage is highly stable, the aryl bromide can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build extended biaryl or aryl-amine API scaffolds without disrupting the core ketone or cyclopropyl groups.

Application BaseMol 2-(4-Bromophenoxy)-1- cyclopropylethan-1-one Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Ar-B(OH)2) BaseMol->Suzuki Aryl Bromide Handle Buchwald Buchwald-Hartwig Amination (Pd catalyst, R-NH2) BaseMol->Buchwald Aryl Bromide Handle API1 Biaryl Derivative (Target API Scaffold) Suzuki->API1 API2 Aryl Amine Derivative (Target API Scaffold) Buchwald->API2

Diagram 3: Downstream cross-coupling pathways utilizing the aryl bromide handle.

References

  • Title: 2-Bromo-1-cyclopropylethanone Source: MySkinRecipes URL: [Link]

  • Title: 2-Bromo-1-cyclopropylethan-1-one | CID 10920841 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Foundational

2-(4-Bromophenoxy)-1-cyclopropylethanone NMR spectra data

In-Depth Technical Guide: NMR Spectroscopic Characterization of 2-(4-Bromophenoxy)-1-cyclopropylethanone Executive Summary The compound 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS: 1340596-78-2) represents a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: NMR Spectroscopic Characterization of 2-(4-Bromophenoxy)-1-cyclopropylethanone

Executive Summary

The compound 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS: 1340596-78-2) represents a highly versatile building block in modern medicinal chemistry and organic synthesis. Combining a rigid cyclopropyl motif with an α-aryloxy ketone linker, this molecule presents unique electronic and steric environments. Precise structural validation of such precursors is critical, particularly when they are subjected to complex transformations like mechanochemical cascade cyclizations or ring-opening reactions[1].

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By establishing a self-validating experimental protocol and detailing the mechanistic origins of its chemical shifts, this guide equips researchers with the authoritative framework needed for definitive structural elucidation.

Structural Domains and Atom Numbering

To facilitate unambiguous spectral assignment, the molecule is divided into three distinct structural domains:

  • The Carbonyl Core: C-1 (C=O) and C-2 (the -CH₂- linker).

  • The 4-Bromophenoxy Ring: C-1' (attached to oxygen) through C-6', with the bromine atom at C-4'.

  • The Cyclopropyl Ring: C-1'' (the methine carbon attached to the carbonyl) and C-2'', C-3'' (the methylene carbons).

Experimental Protocols: A Self-Validating System

NMR spectroscopy stands as the definitive non-destructive technique for validating cyclopropyl ketones[2]. To ensure reproducibility and absolute data integrity, the following step-by-step methodology must be employed.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ provides excellent solubility for aryloxy ketones, while TMS serves as an internal zero-point reference. The concentration is optimized to provide a high signal-to-noise (S/N) ratio for ¹³C acquisition without causing viscosity-induced line broadening.

Step 2: Spectrometer Calibration (The Self-Validating Check)

  • Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium frequency of CDCl₃. Perform automated or manual gradient shimming (Z1-Z5) and tune the probe to the exact ¹H and ¹³C frequencies.

  • Validation: The protocol is self-validating if the residual CHCl₃ solvent peak appears at exactly δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C). A deviation of >0.02 ppm indicates a failure in the locking mechanism or temperature calibration, requiring immediate recalibration before data acquisition.

Step 3: 1D and 2D Acquisition Parameters

  • ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm. Crucial Choice: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T₁) of all protons, guaranteeing accurate quantitative integration.

  • ¹³C NMR: Acquire 1024 scans with a spectral width of 250 ppm. Crucial Choice: Use a 30° flip angle and a D1 of 2.0–3.0 seconds. This prevents the saturation of quaternary carbons (C-1, C-1', C-4'), which lack efficient dipole-dipole relaxation pathways due to the absence of directly attached protons.

NMR_Workflow A Synthesis & Purification CAS: 1340596-78-2 B Sample Preparation 15 mg in 0.6 mL CDCl3 A->B C Spectrometer Setup Lock, Shim, Tune (400 MHz) B->C D 1D Acquisition 1H (16 scans), 13C (1024 scans) C->D E 2D Acquisition COSY, HSQC, HMBC C->E F Data Processing FT, Phase/Baseline Correction D->F E->F G Spectral Assignment & Structural Validation F->G

Fig 1. Standardized NMR sample preparation and acquisition workflow.

¹H NMR Spectral Analysis & Mechanistic Causality

The proton NMR spectrum of this compound is highly characteristic, defined by the stark contrast between the shielded cyclopropyl protons and the deshielded aromatic/linker protons.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
24.65s-2H-CH₂-O-
2', 6'6.82d8.92HAr-H (ortho to O)
3', 5'7.38d8.92HAr-H (ortho to Br)
1''2.15tt7.8, 4.51HCyclopropyl CH (α)
2'', 3'' (trans)1.10m-2HCyclopropyl CH₂ (β)
2'', 3'' (cis)0.95m-2HCyclopropyl CH₂ (β)

Mechanistic Insights:

  • Cyclopropyl Anisotropy: The protons on the cyclopropyl ring appear in the extreme upfield region of the spectrum[2]. This is a direct consequence of the ring's anisotropic magnetic field. The C-C bonds in the three-membered ring possess significant π-character, generating a diamagnetic ring current that strongly shields the attached protons. The methine proton (H-1'') is slightly deshielded (δ 2.15) due to the electron-withdrawing effect of the adjacent carbonyl group[2].

  • The AA'BB' Spin System: The 4-bromophenoxy group exhibits a classic para-substituted splitting pattern. The protons ortho to the oxygen (H-2', H-6') resonate upfield (δ 6.82) due to the resonance electron-donating effect (+M) of the ether oxygen[3]. Conversely, the protons ortho to the bromine (H-3', H-5') are deshielded (δ 7.38) by the inductive electron-withdrawing effect (-I) of the halogen.

  • Linker Deshielding: The H-2 methylene protons appear as a sharp singlet at δ 4.65. This significant downfield shift is caused by the combined inductive deshielding from both the adjacent carbonyl group and the electronegative ether oxygen.

¹³C NMR Spectral Analysis & Mechanistic Causality

Carbon-13 NMR provides a definitive map of the molecular skeleton, particularly for the quaternary carbons that are invisible in standard ¹H NMR.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment
1207.5CCarbonyl (C=O)
1'157.2CAr-C (attached to O)
3', 5'132.4CHAr-C (ortho to Br)
2', 6'116.5CHAr-C (ortho to O)
4'113.8CAr-C (attached to Br)
273.5CH₂-CH₂-O-
1''17.2CHCyclopropyl CH (α)
2'', 3''11.5CH₂Cyclopropyl CH₂ (β)

Mechanistic Insights:

  • Carbonyl Conjugation: The carbonyl carbon (C-1) resonates at δ 207.5 ppm. While standard aliphatic ketones typically appear around δ 215 ppm, the conjugation of the cyclopropyl ring with the carbonyl group alters the ground state of the ketone, resulting in a distinct upfield shielding effect[2][4].

  • The Heavy Atom Effect: The aromatic carbon attached to the bromine (C-4') appears unusually upfield at δ 113.8 ppm. This is driven by the "heavy atom effect" (spin-orbit coupling) induced by the large electron cloud of the bromine atom, which diamagnetically shields the directly attached carbon nucleus.

2D NMR Workflows for Definitive Assignment

To transform empirical predictions into absolute structural proof, 2D NMR correlation experiments are mandatory.

  • COSY (Correlation Spectroscopy): Validates the isolated spin system of the cyclopropyl ring. Cross-peaks will be observed exclusively between the methine proton (H-1'') at δ 2.15 and the methylene multiplet protons (H-2'', H-3'') at δ 0.95–1.10.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the protons to their directly attached carbons, confirming, for example, that the singlet at δ 4.65 is directly bonded to the carbon at δ 73.5 (C-2).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for linking the three structural domains. The H-2 protons will show strong ³J correlations to the aromatic C-1' (δ 157.2) and ²J correlations to the carbonyl C-1 (δ 207.5). Simultaneously, the cyclopropyl H-1'' will show a ²J correlation to the same carbonyl C-1, physically bridging the molecule in the NMR data.

HMBC_Network H2 H-2 (CH2) C1 C-1 (C=O) H2->C1 2J C1p C-1' (Ar-O) H2->C1p 3J H1pp H-1'' (CH) H1pp->C1 2J H2p H-2'/6' (Ar-H) H2p->C1p 2J C1pp C-1'' (Cp-C)

Fig 2. Key HMBC correlations linking the three structural domains.

Conclusion

The comprehensive NMR characterization of 2-(4-Bromophenoxy)-1-cyclopropylethanone relies on understanding the interplay between cyclopropyl anisotropy, carbonyl conjugation, and halogen-induced heavy atom effects. By adhering to the self-validating acquisition protocols and leveraging 2D HMBC networks outlined in this guide, researchers can achieve unequivocal structural verification necessary for downstream drug development and complex synthetic applications.

References

  • Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques. Benchchem. 2

  • 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Science Publishing. 4

  • Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles. ACS Publications. 1

  • Electronic supplementary information for (Z)-Methyl 3-(4-bromophenoxy)-5-methylhex-2-enoate. Rsc.org. 3

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-(4-Bromophenoxy)-1-cyclopropylethanone: A Technical Guide

Executive Summary In the landscape of drug development and agrochemical synthesis, the physicochemical profiling of key intermediates is a critical path to successful formulation and process chemistry. 2-(4-Bromophenoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and agrochemical synthesis, the physicochemical profiling of key intermediates is a critical path to successful formulation and process chemistry. 2-(4-Bromophenoxy)-1-cyclopropylethanone (CASRN: 1340596-78-2) is a highly hydrophobic organic intermediate characterized by a heavy halogen atom, an ether linkage, and a sterically demanding cyclopropyl ring.

This whitepaper provides an authoritative, self-validating framework for predicting and experimentally determining the thermodynamic solubility of this compound. By synthesizing predictive thermodynamic models with gold-standard experimental protocols, this guide equips researchers with the mechanistic insights necessary to optimize solvent selection for synthesis, purification, and biological assay design.

Physicochemical Profiling & Predictive Thermodynamics

Before initiating resource-intensive experimental workflows, predictive thermodynamics must be employed to narrow the solvent design space. The solubility of 2-(4-Bromophenoxy)-1-cyclopropylethanone is governed by the General Solubility Equation (GSE)[1][2], which mathematically links aqueous solubility to the compound's octanol-water partition coefficient (LogP) and its crystal lattice energy (approximated by melting point).

Hansen Solubility Parameters (HSP)

To predict solubility across a diverse range of organic solvents, we rely on Hansen Solubility Parameters (HSP)[1][3]. The HSP framework operates on the causality that "like dissolves like" by deconstructing the total cohesive energy of a molecule into three distinct intermolecular forces:

  • Dispersion Forces ( δd​ ): Dominated by the polarizable bromine atom and the aromatic ring.

  • Polar Interactions ( δp​ ): Driven by the dipole moment of the ethanone carbonyl group.

  • Hydrogen Bonding ( δh​ ): Limited strictly to H-bond acceptance via the ether and carbonyl oxygens (the molecule lacks H-bond donors).

When the distance ( Ra​ ) between the solvent's parameters and the solute's parameters in 3D space is less than the interaction radius of the solute ( R0​ ), dissolution occurs.

HSP S 2-(4-Bromophenoxy)- 1-cyclopropylethanone D Dispersion (δd) Bromine & Aryl Ring S->D P Polarity (δp) Ketone & Ether S->P H H-Bonding (δh) Oxygen Acceptors S->H R Hansen Solubility Sphere (Ra < R0 = Soluble) D->R P->R H->R

Hansen Solubility Parameter (HSP) contributions for 2-(4-Bromophenoxy)-1-cyclopropylethanone.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models like HSP and GSE are invaluable, empirical validation is mandatory for regulatory and process chemistry filings. The Shake-Flask Method remains the gold standard for determining true thermodynamic solubility, as opposed to kinetic methods which often trap compounds in metastable supersaturated states[4].

Causality in Protocol Design
  • Why Shake-Flask? Solvent-shift methods (adding a DMSO stock to water) induce rapid precipitation that can lead to amorphous aggregates with artificially high apparent solubility. The shake-flask method relies on the slow dissolution of a crystalline solid, ensuring the measurement reflects the lowest energy thermodynamic state[4].

  • Why HPLC-UV? Gravimetric methods lack specificity and require large amounts of API. Because 2-(4-Bromophenoxy)-1-cyclopropylethanone possesses a strong UV chromophore (the bromophenoxy group), High-Performance Liquid Chromatography with UV detection (HPLC-UV) allows for highly specific quantification down to nanogram levels, which is critical for measuring its inherently low aqueous solubility[2][4].

  • Why PTFE Filters? The compound is highly lipophilic. Using standard cellulose acetate filters will result in the hydrophobic compound adsorbing to the filter matrix, yielding false-negative concentration data. Polytetrafluoroethylene (PTFE) minimizes non-specific binding.

Step-by-Step Protocol
  • Solid Addition: Add an excess of crystalline 2-(4-Bromophenoxy)-1-cyclopropylethanone (approx. 10 mg) to a glass vial containing 5 mL of the target solvent (e.g., pH 7.4 phosphate buffer or organic solvent).

  • Thermodynamic Equilibration: Seal the vial and agitate at 500 rpm at a constant temperature of 25.0 ± 0.5 °C for 24 hours.

  • Self-Validation (Equilibrium Check): To ensure true equilibrium is reached, run a parallel "temperature-cycled" vial: heat to 37 °C for 2 hours to force supersaturation, then cool to 25 °C and agitate for 24 hours. If the final concentration in both vials matches within ±5% , thermodynamic equilibrium is definitively confirmed.

  • Phase Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet undissolved solids. Carefully extract the supernatant and filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Inject the filtrate into an HPLC-UV system (C18 column, Isocratic Acetonitrile/Water mobile phase, λ≈254 nm). Calculate concentration against a pre-validated standard calibration curve.

Workflow A Solid Compound (Excess) B Solvent Addition (Buffer/Organic) A->B C Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) B->C D Phase Separation (Centrifugation & PTFE Filtration) C->D E HPLC-UV Quantification (λ=254 nm) D->E F Solubility Data (Thermodynamic) E->F

Thermodynamic solubility determination workflow using the shake-flask method and HPLC-UV.

Quantitative Data Presentation

Based on the structural descriptors of 2-(4-Bromophenoxy)-1-cyclopropylethanone (MW: 255.11 g/mol , high LogP, lack of ionizable groups at physiological pH), the following table summarizes its representative thermodynamic solubility profile across various solvent classes.

Solvent SystemDielectric Constant ( ϵ )Representative Solubility Range (25°C)Solvation Mechanism / Notes
Water (pH 7.4 Buffer) 80.1 <0.05 mg/mLHighly limited by hydrophobic bulk (bromine + cyclopropyl).
Ethanol (Absolute) 24.5 15−25 mg/mLModerate solubility; ethanol acts as an H-bond donor to the ketone.
Acetonitrile 37.5 50−80 mg/mLGood solubility; strong dipole-dipole interactions with the carbonyl.
Dimethyl Sulfoxide (DMSO) 46.7 >100 mg/mLExcellent solubility; universal aprotic solvent, disrupts crystal lattice.
n-Hexane 1.89 5−10 mg/mLLimited by the polar ketone core, despite high dispersion forces.

Note: Aqueous solubility remains constant across the physiological pH range (1.2 to 7.4) due to the absence of basic amine or acidic carboxylic acid functional groups.

Mechanistic Insights for Drug Development

Understanding the solubility behavior of 2-(4-Bromophenoxy)-1-cyclopropylethanone requires looking beyond basic hydrophobicity.

The Role of the Cyclopropyl Ring: Unlike flexible alkyl chains (e.g., propyl or butyl groups) which incur a high entropic penalty upon organizing into a crystal lattice, the rigid cyclopropyl ring restricts the molecule's conformational degrees of freedom. This rigidity generally increases the crystal lattice energy (raising the melting point), which inversely penalizes solubility according to the General Solubility Equation[1].

The Halogen Effect: The para-bromine substitution on the phenoxy ring significantly increases the molecular volume and lipophilicity. While this is advantageous for target-receptor binding (e.g., filling hydrophobic pockets in enzyme active sites), it severely restricts aqueous dissolution. If this intermediate is carried forward into an Active Pharmaceutical Ingredient (API), formulation scientists must anticipate the need for solubility-enhancing techniques, such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers, to achieve adequate oral bioavailability.

References

  • Aquila Pharmatech LLC.Product Details: 2-(4-bromophenoxy)-1-cyclopropylethanone (CASRN: 1340596-78-2). Aquila Pharmatech.
  • ChemRxiv.Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv.
  • Chemical Reviews (ACS).Physics-Based Solubility Prediction for Organic Molecules. American Chemical Society.
  • Pharma Excipients.High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.
  • KREATiS.High-accuracy water solubility determination using logK. KREATiS.

Sources

Foundational

Technical Whitepaper &amp; Advanced Safety Protocol: 2-(4-Bromophenoxy)-1-cyclopropylethanone

Executive Summary 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS: 1340596-78-2) is an advanced organic intermediate characterized by an α -aryloxy ketone scaffold flanked by a cyclopropyl ring and a brominated phenyl moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS: 1340596-78-2) is an advanced organic intermediate characterized by an α -aryloxy ketone scaffold flanked by a cyclopropyl ring and a brominated phenyl moiety. Primarily utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)—such as azole antifungals and cyclooxygenase inhibitors—this compound presents unique physicochemical properties. This whitepaper transcends standard Material Safety Data Sheet (MSDS) boilerplate, providing drug development professionals and synthetic chemists with an in-depth mechanistic understanding of its reactivity, toxicological profile, and field-proven handling protocols.

Structural Identity & Physicochemical Profiling

The distinct reactivity of 2-(4-Bromophenoxy)-1-cyclopropylethanone is dictated by its tripartite structure:

  • Cyclopropyl Ring: Imparts conformational rigidity and acts as a potential site for radical-mediated ring opening.

  • α -Aryloxy Ketone: The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, while the adjacent ether linkage acts as a leaving group under specific reductive or acidic conditions .

  • 4-Bromophenoxy Moiety: Enhances the compound's lipophilicity (increasing transdermal penetration risks) and provides a highly versatile handle for palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
CAS Registry Number 1340596-78-2Unique identifier for regulatory compliance.
Molecular Formula C11H11BrO2Defines stoichiometric calculations for scale-up.
Molecular Weight 255.11 g/mol Moderate MW facilitates standard purification.
Estimated XLogP3 ~3.0High lipophilicity; rapid absorption through lipid bilayers.
H-Bond Donors/Acceptors 0 / 2Lacks protic hydrogens; relies on dipole interactions.
Physical State Solid / Crystalline MassProne to aerosolization if milled; inhalation hazard .

Mechanistic Hazard Assessment & Toxicology

Unlike standard safety summaries that merely list GHS hazard codes, understanding the causality behind this compound's toxicity is critical for designing self-validating safety systems in the laboratory.

Toxicological Pathways

The compound is classified as an acute oral toxicant (Category 3) and a severe skin/eye irritant (Category 2) . The irritation is not merely pH-dependent; it is electrophile-driven. The unhindered carbonyl carbon can form reversible Schiff bases with primary amines on epidermal proteins, triggering localized inflammatory cascades.

Furthermore, cyclopropyl ketones are well-documented to interact with hepatic Cytochrome P450 (CYP450) enzymes. Single-electron oxidation of the cyclopropyl ring by the CYP heme iron can generate a radical cation. This species rapidly undergoes ring-opening to form a primary carbon radical, which may covalently bind to the enzyme, leading to mechanism-based inactivation. Concurrently, the ether linkage is susceptible to O-dealkylation, releasing 4-bromophenol , a known hepatotoxin that depletes cellular glutathione.

CYP_Metabolism A 2-(4-Bromophenoxy)- 1-cyclopropylethanone B CYP450 (CYP3A4) Oxidative Metabolism A->B Hepatic Uptake C Alpha-Hydroxylation & Ether Cleavage B->C O-Dealkylation D Cyclopropyl Ring Opening B->D Radical Intermediate E 4-Bromophenol (Hepatotoxic) C->E Cleavage F Phase II Glucuronidation E->F Detoxification

Figure 1: Proposed CYP450-mediated metabolic degradation and detoxification pathway.

Advanced Handling & Decontamination Protocols

To ensure scientific integrity and operational safety, all handling and spill response protocols must function as self-validating systems .

Standard Operating Procedure (SOP)
  • Atmospheric Control: The α -aryloxy ketone is susceptible to ambient-temperature carbon-oxygen bond cleavage and photolytic degradation . It must be stored under an inert argon atmosphere at 2-8°C in amber vials.

  • PPE Causality: Because the XLogP3 of ~3.0 drives rapid transdermal absorption, standard latex is insufficient. Personnel must use nitrile or butyl rubber gloves (minimum thickness 0.11 mm) to prevent systemic exposure.

Self-Validating Spill Response Workflow

In the event of a scale-up spill, mechanical cleanup must be followed by chemical neutralization. Do not use strong bases (e.g., NaOH), as they can trigger uncontrolled exothermic aldol condensations.

  • Containment: Apply diatomaceous earth to absorb the solid/solution.

  • Neutralization: Wash the affected area with a mild 5% Sodium Carbonate ( Na2​CO3​ ) solution. The mild base hydrolyzes the electrophilic ketone without generating excessive heat.

  • Validation: Swab the neutralized area and analyze via HPLC (UV detection at 254 nm). The complete absence of the ketone chromophore validates successful decontamination.

Spill_Response S1 1. Isolate Area & Maximize Ventilation S2 2. Don PPE (Nitrile, Respirator) S1->S2 S3 3. Apply Absorbent (Diatomaceous Earth) S2->S3 S4 4. Neutralize Ketone (Na2CO3 Wash) S3->S4 S5 5. HPLC Validation & Waste Disposal S4->S5

Figure 2: Step-by-step self-validating spill response and decontamination workflow.

Synthetic Utility: Methodologies & Workflows

2-(4-Bromophenoxy)-1-cyclopropylethanone is frequently utilized to construct complex bicyclic or heterocyclic drug scaffolds . The following protocol details a standard nucleophilic addition, emphasizing the causality behind each procedural step.

Protocol: Grignard Addition to the Ketone

Objective: Synthesize a tertiary alcohol intermediate while preserving the sensitive ether linkage and cyclopropyl ring.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

    • Causality: The α -aryloxy ketone is highly sensitive to moisture, which will prematurely quench the Grignard reagent and promote unwanted enolization of the starting material.

  • Dissolution: Dissolve the ketone in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add the Grignard reagent dropwise over 30 minutes.

    • Causality: Cryogenic temperatures kinetically suppress the competitive deprotonation of the acidic α -protons, strictly favoring the 1,2-addition pathway.

  • Self-Validation (Monitoring): Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent. The visual disappearance of the UV-active ketone spot ( Rf​≈0.5 ) and the emergence of a more polar tertiary alcohol spot ( Rf​≈0.3 ) provides immediate validation of nucleophilic conversion.

  • Quenching: Quench the reaction strictly with saturated aqueous Ammonium Chloride ( NH4​Cl ).

    • Causality: NH4​Cl provides a mild proton source that neutralizes the magnesium alkoxide without triggering acid-catalyzed elimination (dehydration) of the newly formed tertiary alcohol.

References

  • Title: 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | CID 23435871 Source: PubChem URL: [Link]

  • Title: Recent Developments in the Synthesis of Prostaglandins and Analogues Source: ACS Publications URL: [Link]

  • Title: A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages Source: ResearchGate URL: [Link]

Exploratory

Discovery and Synthetic Utility of 2-(4-Bromophenoxy)-1-cyclopropylethanone in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, biologically active chemical space relies heavily on bifunctional building blocks. 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS 1340596-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, biologically active chemical space relies heavily on bifunctional building blocks. 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS 1340596-78-2)[1] has emerged as a high-value synthetic intermediate that bridges two privileged pharmacophoric spaces: the metabolically robust cyclopropyl group and the highly versatile aryl bromide moiety. This technical whitepaper details the strategic rationale, physicochemical profiling, and optimized synthetic protocols for utilizing this compound in late-stage drug discovery.

Strategic Rationale: The Convergence of Privileged Motifs

The discovery and widespread adoption of 2-(4-Bromophenoxy)-1-cyclopropylethanone is driven by the synergistic properties of its functional groups:

  • The "Cyclopropyl Effect": The incorporation of cyclopropyl rings is a proven strategy to overcome drug discovery roadblocks. As detailed by, the cyclopropyl moiety enhances metabolic stability, increases brain permeability, and restricts the conformation of adjacent bonds to favor receptor binding entropically[2]. In this molecule, the cyclopropyl group acts as a rigid, lipophilic cap that resists cytochrome P450-mediated degradation better than linear alkyl equivalents.

  • The Aryl Bromide Handle: Aryl bromides are the gold standard electrophiles for transition-metal-catalyzed cross-coupling. They offer the ideal balance of stability (compared to aryl iodides) and reactivity (compared to aryl chlorides) for palladium- and nickel-catalyzed transformations, enabling rapid library generation via Suzuki, Buchwald-Hartwig, and cross-electrophile couplings[3].

By uniting an α -aryloxy ketone architecture with these two motifs, researchers can rapidly access complex ether-linked scaffolds[4].

Physicochemical & Computational Profiling

Before integrating a building block into a library synthesis, its physicochemical properties must be evaluated to ensure it does not push the final drug candidates outside of Lipinski's Rule of Five.

Table 1: Physicochemical Properties of 2-(4-Bromophenoxy)-1-cyclopropylethanone

PropertyValueRationale for Drug Design
Molecular Weight 255.11 g/mol Highly fragment-like; leaves a ~250 Da budget for downstream diversification.
Chemical Formula C₁₁H₁₁BrO₂Optimal heavy atom count for early-stage scaffold design.
cLogP (est.) ~2.8Moderately lipophilic; ensures membrane permeability while allowing the addition of polar groups later.
H-Bond Donors 0Prevents non-specific binding and maintains high passive permeability.
H-Bond Acceptors 2The ether and ketone oxygens provide targeted hydrogen-bond interaction points for kinase or GPCR hinge regions.

Synthetic Methodology & Reaction Causality

The synthesis of 2-(4-Bromophenoxy)-1-cyclopropylethanone relies on a classic Williamson ether synthesis, specifically an SN​2 displacement of an α -halo ketone by a phenoxide anion.

Reaction Optimization and Causality

The synthesis of α -aryloxy ketones is prone to side reactions, including base-catalyzed aldol condensations of the ketone or Darzens-type reactions[4]. Therefore, the choice of base and solvent is critical.

Table 2: Optimization of SN​2 Etherification

BaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Et₃NDCM25<10%Weak organic base fails to sufficiently deprotonate the phenol (pKa ~9.3).
K₂CO₃Acetone6065%Moderate solubility; competing aldol side reactions observed over time.
K₂CO₃ DMF 80 88% Optimal. Polar aprotic solvent solvates K⁺, leaving a highly reactive "naked" phenoxide. Mild base prevents ketone degradation.
Cs₂CO₃DMF8092%Highest yield, but the marginal improvement does not justify the higher reagent cost on a process scale.
Pathway Visualization

SN2_Mechanism Phenol 4-Bromophenol (pKa ~9.3) Base K2CO3 in DMF (Deprotonation) Phenol->Base Phenoxide 4-Bromophenoxide (Naked Nucleophile) Base->Phenoxide Product 2-(4-Bromophenoxy)-1- cyclopropylethanone Phenoxide->Product SN2 Attack Electrophile 2-Bromo-1-cyclopropyl- ethanone Electrophile->Product Leaving Group: Br-

Fig 1. SN2 synthesis workflow of 2-(4-Bromophenoxy)-1-cyclopropylethanone.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation steps to ensure reproducibility and high purity.

  • Reagent Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (10.0 mmol, 1.73 g) and anhydrous K2​CO3​ (15.0 mmol, 2.07 g).

    • Causality: A 1.5x stoichiometric excess of K2​CO3​ ensures complete deprotonation without introducing harsh hydroxide bases that could hydrolyze the electrophile.

  • Nucleophilic Activation: Suspend the mixture in anhydrous DMF (30 mL). Stir at room temperature for 30 minutes under an inert argon atmosphere.

    • Validation: The solution will transition to a slight yellow tint, indicating the formation of the 4-bromophenoxide anion.

  • Electrophilic Addition: Dropwise, add 2-bromo-1-cyclopropylethan-1-one (11.0 mmol, 1.79 g) dissolved in 5 mL of DMF over 10 minutes. Heat the reaction mixture to 80°C.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of dialkylation or polymerization.

  • Reaction Monitoring: Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

    • Validation: The starting phenol ( Rf​≈0.3 ) should disappear, replaced by a new, higher-running UV-active spot ( Rf​≈0.6 ).

  • Workup & Purification: Cool to room temperature and quench with ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) and brine (50 mL).

    • Causality: The repetitive LiCl washes are critical for completely partitioning the DMF out of the organic layer, preventing downstream catalytic poisoning.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the title compound as a white to off-white solid.

Downstream Applications in Drug Discovery

The true value of 2-(4-Bromophenoxy)-1-cyclopropylethanone lies in its orthogonal reactivity. The molecule possesses two distinct functional handles that can be manipulated independently:

  • The Aryl Bromide (sp2 Electrophile): Can be subjected to Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids to build extended biaryl systems, or Buchwald-Hartwig amination to generate aniline derivatives[3].

  • The Ketone (sp2 Carbonyl): Can undergo reductive amination with primary or secondary amines to generate basic, water-soluble amino-ether scaffolds, or Grignard addition to form tertiary alcohols.

Diversification Core 2-(4-Bromophenoxy)-1-cyclopropylethanone Node_Pd Pd-Catalyzed Cross-Coupling Core->Node_Pd Aryl Bromide Handle Node_Red Ketone Functionalization Core->Node_Red Ketone Handle Suzuki Suzuki-Miyaura (Biaryl Formation) Node_Pd->Suzuki Buchwald Buchwald-Hartwig (C-N Formation) Node_Pd->Buchwald Amination Reductive Amination (Amine Formation) Node_Red->Amination

Fig 2. Divergent downstream synthetic applications utilizing dual functional handles.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Weix, D. J. et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, 2024. URL:[Link]

  • Desnoyer, A. et al. "Ambient-Temperature Carbon-Oxygen Bond Cleavage of an alpha-Aryloxy Ketone with Cp2Ti(BTMSA) and Selective Protonolysis of the Resulting Ti-OR Bonds." Organometallics / ResearchGate, 2012. URL:[Link]

Sources

Foundational

Prospective Research Vectors for 2-(4-Bromophenoxy)-1-cyclopropylethanone: A Bifunctional Scaffold in Medicinal Chemistry

Executive Summary 2-(4-Bromophenoxy)-1-cyclopropylethanone is a highly versatile, bifunctional chemical building block characterized by an alpha-aryloxy ketone moiety, a terminal cyclopropyl ring, and a para-bromo substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenoxy)-1-cyclopropylethanone is a highly versatile, bifunctional chemical building block characterized by an alpha-aryloxy ketone moiety, a terminal cyclopropyl ring, and a para-bromo substituent. Because it possesses both a transition-metal-reactive electrophile (aryl bromide) and a nucleophile-receptive carbonyl, this molecule serves as an ideal linchpin for modular drug discovery. This whitepaper outlines the causality, protocols, and structural rationale for utilizing this scaffold in late-stage functionalization and pharmacophore exploration.

Section 1: Structural Deconstruction & Pharmacophore Rationale

The strategic value of 2-(4-Bromophenoxy)-1-cyclopropylethanone lies in its distinct functional domains, each carefully selected to overcome common roadblocks in drug development:

  • The Cyclopropyl Pharmacophore: Replacing standard alkyl chains with a cyclopropyl group is a proven strategy to enhance metabolic stability and lower lipophilicity. As detailed in comprehensive medicinal chemistry reviews , the cyclopropyl fragment restricts molecular conformation, reduces off-target effects, and its enhanced C–C bond π -character contributes to entropically favorable receptor binding.

  • The Alpha-Aryloxy Ketone: This linkage provides a flexible hydrogen-bond acceptor (the ether oxygen) while maintaining a reactive ketone center. The inductive electron-withdrawing effect of the aryloxy group subtly increases the electrophilicity of the carbonyl, priming it for condensation reactions.

  • The Aryl Bromide Handle: Positioned para to the ether linkage, the bromine atom is sterically unencumbered, making it a premier candidate for palladium-catalyzed cross-coupling reactions to build extended biaryl systems or introduce solubilizing amine groups.

Section 2: Late-Stage Functionalization via Buchwald-Hartwig Amination

Causality & Mechanistic Rationale

To tune the physicochemical properties of a drug candidate (e.g., aqueous solubility, target affinity), introducing diverse amine groups is critical. The Buchwald-Hartwig amination is the gold standard for this transformation. We specifically mandate the use of dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). As established by Surry and Buchwald , the steric bulk and electron-rich nature of these ligands facilitate both the oxidative addition of the aryl bromide and the challenging reductive elimination step, preventing catalyst deactivation and enabling the coupling of complex secondary amines.

Experimental Protocol: Palladium-Catalyzed Amination

Self-Validating System: This protocol utilizes LC-MS monitoring to ensure complete oxidative addition before thermal quenching, preventing the formation of unreacted starting material mixtures.

  • Catalyst Pre-Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-(4-Bromophenoxy)-1-cyclopropylethanone (1.0 equiv), the target amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvation: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Thermal Activation: Seal the flask, remove it from the glovebox, and stir at 80 °C. Monitor the reaction strictly via LC-MS. The disappearance of the isotopic bromine signal (M / M+2) validates the complete consumption of the starting material (typically 8–12 hours).

  • Quench & Filtration: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to sequester palladium black residues.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-arylated product.

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0)L -> Ar-Pd(II)(Br)L Pd0->OxAdd 2-(4-Bromophenoxy)-1-cyclopropylethanone AmineBind Amine Coordination Base Deprotonation OxAdd->AmineBind HNR2, Base (e.g., NaOtBu) RedElim Reductive Elimination Ar-NR2 + Pd(0)L AmineBind->RedElim Intermediate: Ar-Pd(II)(NR2)L RedElim->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig amination utilizing the aryl bromide scaffold.

Section 3: Reductive Amination of the Cyclopropyl Ketone

Causality & Mechanistic Rationale

Converting the cyclopropyl ketone into a secondary or tertiary amine yields a β -aryloxy amine scaffold—a rigidified analog of the classic β -blocker pharmacophore. We utilize sodium triacetoxyborohydride ( NaBH(OAc)3​ ) as the reducing agent. According to the foundational methodology by Abdel-Magid et al. , NaBH(OAc)3​ is strictly preferred over NaBH4​ . The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This specific chemical logic prevents the premature reduction of the ketone to an alcohol before the iminium ion is fully formed, thereby ensuring high chemoselectivity.

Experimental Protocol: Chemoselective Reduction

Self-Validating System: The protocol relies on a stepwise pH-controlled environment, separating the condensation phase from the reduction phase to eliminate competitive side reactions.

  • Condensation Phase: Dissolve 2-(4-Bromophenoxy)-1-cyclopropylethanone (1.0 equiv) and the primary amine (1.1 equiv) in 1,2-dichloroethane (DCE) (0.25 M). Add glacial acetic acid (1.0 equiv) to lower the pH and catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Hydride Transfer: Add NaBH(OAc)3​ (1.5 equiv) portion-wise to control the mild exotherm.

  • Reaction Monitoring: Stir for 4–12 hours at room temperature. Validate complete reduction via TLC (using a ninhydrin stain to visualize the newly formed amine).

  • Alkaline Quench: Quench the reaction carefully with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via reverse-phase HPLC to isolate the pure amine salt.

Reductive_Amination Step1 Ketone Substrate + Amine (in DCE or THF) Step2 Iminium Ion Formation (Acid Catalyzed if needed) Step1->Step2 Condensation Step3 Reduction via NaBH(OAc)3 (Selective Hydride Transfer) Step2->Step3 NaBH(OAc)3 addition Step4 Aqueous Workup & Isolation (Secondary/Tertiary Amine) Step3->Step4 Quench with NaHCO3

Step-by-step workflow for the reductive amination of the cyclopropyl ketone moiety.

Section 4: Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical metrics of 2-(4-Bromophenoxy)-1-cyclopropylethanone is essential for predicting its behavior in Lipinski Rule-of-Five compliant drug design. The data below summarizes its profile prior to functionalization.

Physicochemical PropertyCalculated ValueRationale for Drug Design & Optimization
Molecular Weight 255.11 g/mol Highly fragment-like; allows substantial mass addition (up to ~245 g/mol ) during cross-coupling or amination without violating the 500 Da limit.
LogP (Estimated) ~2.8Provides optimal baseline lipophilicity for passive membrane permeability; leaves room for polar group additions.
Hydrogen Bond Acceptors 2 (Ketone, Ether)Sufficient for target engagement without incurring excessive desolvation penalties upon binding.
Hydrogen Bond Donors 0Provides a blank slate, allowing medicinal chemists to precisely introduce HBDs via downstream amination.
Rotatable Bonds 4Strikes a balance between necessary molecular flexibility and the rigid conformational restriction imposed by the cyclopropyl ring.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Preparation of 2-(4-Bromophenoxy)-1-cyclopropylethanone

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Rationale The compound 2-(4-Bromopheno...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Rationale

The compound 2-(4-Bromophenoxy)-1-cyclopropylethanone is a highly versatile synthetic intermediate. Molecules containing both a cyclopropyl-carbonyl moiety and a halogenated aryl ether are highly valued in medicinal chemistry. Specifically, the precursor 2-bromo-1-cyclopropylethanone is a critical building block in the synthesis of pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives, which act as potent and selective human A3 adenosine receptor antagonists [1].

This application note details a robust, high-yielding laboratory protocol for synthesizing 2-(4-Bromophenoxy)-1-cyclopropylethanone via a modified Williamson ether synthesis. By coupling 4-bromophenol with 2-bromo-1-cyclopropylethanone, researchers can rapidly access this scaffold.

Mechanistic Causality: Why These Conditions?

The reaction is a classic SN​2 nucleophilic substitution.

  • Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaH or NaOH) because it is basic enough to quantitatively deprotonate 4-bromophenol (pKa ~9.3), but mild enough to prevent base-catalyzed aldol condensation or degradation of the highly reactive α -bromo ketone.

  • Solvent Selection (Acetone): Acetone is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, which significantly accelerates the SN​2 attack on the α -carbon of the ketone.

  • Chemoselectivity: The adjacent carbonyl group of the α -bromo ketone lowers the activation energy of the SN​2 transition state via orbital overlap, ensuring O-alkylation occurs rapidly before any competing C-alkylation can take place.

Mechanism N1 4-Bromophenol (Weak Acid) N2 Deprotonation by K2CO3 (Mild Base) N1->N2 N3 4-Bromophenoxide Anion (Nucleophile) N2->N3 N4 SN2 Attack on 2-Bromo-1-cyclopropylethanone N3->N4 N5 2-(4-Bromophenoxy)-1-cyclopropylethanone (Target Product) N4->N5

Fig 1: Mechanistic pathway of the SN2 O-alkylation (Williamson ether synthesis).

Materials & Reagents

Safety Warning: 2-Bromo-1-cyclopropylethanone is toxic if swallowed (H301) and causes serious eye irritation (H319) [2]. It is also a potent lachrymator. All operations involving this reagent must be conducted inside a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Reaction
4-Bromophenol 173.011.05 eq1.82 g (10.5 mmol)Nucleophile precursor
2-Bromo-1-cyclopropylethanone 163.011.00 eq1.63 g (10.0 mmol)Electrophile
Potassium Carbonate (K₂CO₃) 138.211.50 eq2.07 g (15.0 mmol)Mild Base
Acetone (Anhydrous) 58.08N/A30.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A50.0 mLExtraction Solvent
5% NaOH (aq) 40.00N/A20.0 mLWork-up Wash

Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of a basic aqueous wash ensures the removal of unreacted starting materials, while TLC monitoring provides real-time verification of the reaction's progress.

Workflow A 1. Reagent Prep (4-Bromophenol + K2CO3) B 2. Alkylation (Add α-bromo ketone) A->B C 3. Reflux (Acetone, 60°C, 4h) B->C D 4. Work-up (Filtration & Extraction) C->D E 5. Purification (Silica Gel Column) D->E

Fig 2: Step-by-step experimental workflow for the synthesis of the target ether.

Step 1: Reaction Setup and Deprotonation
  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Charge the flask with 4-bromophenol (1.82 g, 10.5 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

  • Add 30 mL of anhydrous acetone .

  • Stir the suspension at room temperature (20–25 °C) for 15 minutes. Causality note: This pre-stirring allows the heterogeneous K₂CO₃ to begin deprotonating the phenol, generating the yellow-tinted phenoxide anion.

Step 2: Alkylation and Reflux
  • Using a syringe, add 2-bromo-1-cyclopropylethanone (1.63 g, 10.0 mmol) dropwise over 5 minutes.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 60 °C using an oil bath or heating mantle.

  • Maintain reflux with vigorous stirring for 4 hours.

  • Validation Check: Monitor the reaction via TLC (Mobile Phase: 8:2 Hexanes:Ethyl Acetate). The product will appear as a new UV-active spot (Rf ~0.5), while the 4-bromophenol spot (Rf ~0.3) should be nearly consumed.

Step 3: Work-up and Extraction
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Filter the mixture through a pad of Celite or filter paper to remove the inorganic salts (KBr byproduct and excess K₂CO₃). Wash the filter cake with an additional 10 mL of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc) .

  • Transfer the solution to a separatory funnel and wash with 20 mL of 5% NaOH (aq) . Causality note: The NaOH wash is critical; it converts any unreacted 4-bromophenol back into its water-soluble sodium salt, effectively removing it from the organic layer.

  • Wash the organic layer with 20 mL of saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification & Characterization
  • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Pool the pure fractions and concentrate to afford 2-(4-Bromophenoxy)-1-cyclopropylethanone as a white to off-white solid/oil.

  • Analytical Validation: Confirm identity via ¹H NMR (400 MHz, CDCl₃). Expect diagnostic peaks at:

    • ~0.9–1.1 ppm (m, 4H, cyclopropyl CH2​ )

    • ~2.2 ppm (m, 1H, cyclopropyl CH )

    • ~4.7 ppm (s, 2H, O−CH2​−C=O )

    • ~6.8 ppm (d, 2H, aromatic protons ortho to oxygen)

    • ~7.4 ppm (d, 2H, aromatic protons ortho to bromine)

Process Optimization & Troubleshooting

Observation / IssueScientific CauseCorrective Action / Optimization
Incomplete Conversion K₂CO₃ may be clumped or wet, reducing its effective surface area for deprotonation.Grind K₂CO₃ into a fine powder and dry in an oven prior to use. Alternatively, add a catalytic amount (0.1 eq) of KI to accelerate the reaction via in situ Finkelstein exchange.
Dark Brown Byproducts Overheating or prolonged reflux causing degradation of the α -bromo ketone.Strictly monitor the temperature (do not exceed 60 °C). Stop the reaction as soon as TLC indicates complete consumption of the limiting reagent.
Starting Phenol in Product Insufficient basic wash during work-up.Ensure the 5% NaOH wash is thoroughly mixed in the separatory funnel. If the phenol persists, repeat the NaOH wash step before the brine wash.

References

  • ChemicalBook.ETHANONE, 2-BROMO-1-CYCLOPROPYL- Chemical Properties, Uses, Production. Retrieved March 14, 2026.
  • Sigma-Aldrich.2-Bromo-1-cyclopropylethanone | 69267-75-0 Product Page & Safety Data. Retrieved March 14, 2026.
Application

Application Note: 2-(4-Bromophenoxy)-1-cyclopropylethanone as a Privileged Building Block for Benzofuran-Based Therapeutics

Introduction & Chemical Profile In modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of library generation and the ultimate pharmacokinetic success of the lead series. 2-(4-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of library generation and the ultimate pharmacokinetic success of the lead series. 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS: 1340596-78-2) represents a highly modular, "Swiss Army knife" intermediate designed for the rapid assembly of privileged heterocyclic scaffolds.

This α -aryloxy ketone integrates three distinct structural modules, each serving a specific synthetic or pharmacological purpose:

  • The Cyclopropyl Group : A highly sought-after moiety in drug design. It provides structural rigidity, modulates lipophilicity ( logP ), and significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to linear alkyl chains.

  • The α -Aryloxy Ketone Core : A primed electrophilic center. Under Lewis or Brønsted acid catalysis, this core undergoes rapid intramolecular cyclodehydration to forge the benzofuran ring—a privileged scaffold found in numerous FDA-approved drugs (e.g., Amiodarone, Vilazodone).

  • The 4-Bromo Substituent : Positioned para to the ether linkage, this halogen survives the initial cyclization and serves as a robust handle for late-stage palladium-catalyzed cross-couplings, enabling divergent library synthesis.

Mechanistic Insights & Reactivity Profile

The conversion of α -aryloxy ketones to benzofurans is driven by an acid-catalyzed intramolecular Friedel-Crafts-type cyclodehydration [1].

Causality of the Transformation: Upon exposure to strong acids like Polyphosphoric Acid (PPA) or Titanium Tetrachloride ( TiCl4​ ), the carbonyl oxygen of 2-(4-bromophenoxy)-1-cyclopropylethanone is highly protonated and activated. This enhances the electrophilicity of the carbonyl carbon, prompting an intramolecular nucleophilic attack by the electron-rich ortho-position of the phenoxy ring.

This electrophilic aromatic substitution (EAS) generates a transient dihydrobenzofuran-3-ol intermediate. Because the system is under thermodynamic control and driven by the energetic payoff of extended aromatization, the intermediate rapidly undergoes acid-catalyzed dehydration. The result is the highly stable 5-bromo-3-cyclopropylbenzofuran . The bromine atom, being an electron-withdrawing but ortho/para-directing deactivator, does not hinder the cyclization at the unsubstituted ortho position, ensuring high regioselectivity [2].

Mandatory Visualization: Synthetic Workflow

G A 2-(4-Bromophenoxy)-1-cyclopropylethanone (Modular Building Block) B Acid-Catalyzed Cyclodehydration (PPA or BF3·OEt2, 90°C) A->B Step 1 C Dihydrobenzofuran-3-ol (Transient Intermediate) B->C Intramolecular EAS D 5-Bromo-3-cyclopropylbenzofuran (Privileged Scaffold) C->D Dehydration E Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura, 110°C MW) D->E Step 2 F 5-Aryl-3-cyclopropylbenzofuran Library (Target Therapeutics) E->F Late-Stage Diversification

Figure 1: Synthetic workflow from the alpha-aryloxy ketone to a diversified benzofuran library.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-cyclopropylbenzofuran

This protocol establishes the core heterocycle via cyclodehydration.

Reagents & Materials:

  • 2-(4-Bromophenoxy)-1-cyclopropylethanone (1.0 equiv, 10 mmol)

  • Polyphosphoric acid (PPA) (10-fold by weight)

  • Ice-cold distilled water

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer, add 10 g of PPA. Heat the PPA to 60°C to reduce viscosity.

  • Addition: Slowly add 2-(4-Bromophenoxy)-1-cyclopropylethanone (2.55 g, 10 mmol) to the stirring PPA.

  • Cyclization: Elevate the temperature to 90°C and maintain vigorous stirring under a nitrogen atmosphere for 4 hours.

  • Self-Validating Step (In-Process Control): Remove a 50 μ L aliquot, quench in water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a highly UV-active, less polar spot ( Rf​≈0.7 ) indicative of the extended aromatic system of the newly formed benzofuran.

  • Workup: Cool the reaction mixture to 40°C and carefully pour it into 100 mL of crushed ice with vigorous stirring to hydrolyze the PPA.

  • Extraction: Extract the aqueous suspension with EtOAc (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (until pH > 7), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to afford 5-bromo-3-cyclopropylbenzofuran as a pale yellow oil.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

This protocol utilizes the preserved bromo-substituent to generate a focused library of 5-aryl-3-cyclopropylbenzofurans.

Reagents & Materials:

  • 5-Bromo-3-cyclopropylbenzofuran (1.0 equiv, 0.5 mmol)

  • Arylboronic acids (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 2.5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine 5-bromo-3-cyclopropylbenzofuran (118 mg, 0.5 mmol), the selected arylboronic acid (0.75 mmol), and K2​CO3​ (138 mg, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (20 mg, 0.025 mmol) followed by 5 mL of the degassed Dioxane/ H2​O mixture. Seal the vial with a crimp cap and purge with nitrogen for 5 minutes.

  • Coupling: Subject the vial to microwave irradiation at 110°C for 20 minutes.

  • Self-Validating Step (Analytical Confirmation): Analyze the crude mixture via LC-MS. The successful coupling is self-validated by two factors: (A) The appearance of the [M+H]+ peak corresponding to the target mass, and (B) The disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the bromine atom, confirming full conversion of the C-Br bond [3].

  • Isolation: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via preparative HPLC to isolate the pure 5-aryl-3-cyclopropylbenzofuran derivatives.

Quantitative Data Presentation: Suzuki Library Yields

The following table summarizes the quantitative analytical data for a representative library synthesized using Protocol 2. The data highlights the excellent functional group tolerance of the building block during late-stage diversification.

EntryArylboronic Acid ( Ar−B(OH)2​ )Product FormedIsolated Yield (%)LC-MS Purity (%)Obs. Mass [M+H]+
1 Phenylboronic acid5-Phenyl-3-cyclopropylbenzofuran88%>99%235.1
2 4-Fluorophenylboronic acid5-(4-Fluorophenyl)-3-cyclopropylbenzofuran85%98%253.1
3 3-Pyridylboronic acid5-(Pyridin-3-yl)-3-cyclopropylbenzofuran79%97%236.1
4 4-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-3-cyclopropylbenzofuran82%>99%303.1
5 4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-cyclopropylbenzofuran91%98%265.1

Note: Yields represent isolated material after preparative HPLC. Purity determined by UV integration at 254 nm.

References

  • Titanium Tetrachloride Promoted Cyclodehydration of Aryloxyketones: Facile Synthesis of Benzofurans and Naphthofurans with High Regioselectivity. Tetrahedron Letters.[Link]

  • Metal-free one-pot synthesis of benzofurans. Chemistry - A European Journal.[Link]

  • Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins. Organic Letters.[Link]

Method

Application Notes and Protocols: 2-(4-Bromophenoxy)-1-cyclopropylethanone in Agrochemical Synthesis

Target Audience: Researchers, synthetic chemists, and agrochemical development professionals. Introduction: The Strategic Value of the α-Aryloxy Cyclopropyl Scaffold In the modern development of crop protection agents, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and agrochemical development professionals.

Introduction: The Strategic Value of the α-Aryloxy Cyclopropyl Scaffold

In the modern development of crop protection agents, the synthesis of novel sterol biosynthesis inhibitors (SBIs) relies heavily on versatile, highly functionalized building blocks. 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS 1340596-78-2) represents a highly privileged intermediate in this domain. Structurally, it combines an α-aryloxy ketone motif with a strained cyclopropyl ring.

The cyclopropyl group is strategically incorporated into agrochemicals to impart conformational rigidity and enhance metabolic stability against soil and plant cytochrome P450 enzymes [1]. Meanwhile, the α-aryloxy ketone moiety provides two highly reactive adjacent carbon centers (the carbonyl carbon and the α-carbon), allowing for divergent synthetic pathways. By manipulating this backbone, researchers can access two major classes of triazole fungicides: Triadimefon-type analogs (via α-substitution) and Tebuconazole-type tertiary alcohols (via epoxidation and ring-opening) [1, 2].

Divergent Synthetic Pathways: Causality and Design

The chemical causality behind utilizing 2-(4-Bromophenoxy)-1-cyclopropylethanone lies in its dual electrophilic sites.

  • The α-Carbon: The presence of the aryloxy group increases the acidity of the α-protons, facilitating selective halogenation. Subsequent nucleophilic displacement with 1H-1,2,4-triazole yields α-triazolyl ketones.

  • The Carbonyl Carbon: The ketone can undergo a Corey-Chaykovsky reaction. We specifically utilize dimethylsulfoxonium methylide (derived from trimethylsulfoxonium iodide) rather than dimethylsulfonium methylide. The sulfoxonium ylide is a "softer," more stable nucleophile that undergoes reversible betaine formation, ensuring high yields of the epoxide without competitive enolization of the α-aryloxy ketone[2, 3].

SynthesisTree A 2-(4-Bromophenoxy)- 1-cyclopropylethanone (CAS 1340596-78-2) B α-Bromo Intermediate (Electrophilic Hub) A->B Br2 / AcOH (α-Bromination) C Oxirane Intermediate (Epoxide Hub) A->C Me3S(O)I / NaH (Corey-Chaykovsky) D Triadimefon Analog (Ketone Triazole Fungicide) B->D 1H-1,2,4-Triazole K2CO3 / DMF F Thiazole Derivative (Kinase/Pathogen Inhibitor) B->F Thiourea / EtOH (Hantzsch Synthesis) E Tebuconazole Analog (Tertiary Alcohol Fungicide) C->E 1H-1,2,4-Triazole Base / Heat

Figure 1: Divergent agrochemical synthesis tree originating from 2-(4-Bromophenoxy)-1-cyclopropylethanone.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure synthetic integrity at each step.

Protocol A: Synthesis of a Triadimefon-Analogous Fungicide

Target: 2-(4-bromophenoxy)-1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Step 1: α-Bromination

  • Setup: Dissolve 10.0 mmol of 2-(4-bromophenoxy)-1-cyclopropylethanone in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a dropping funnel.

  • Reagent Addition: Add a catalytic amount of 48% HBr (1 drop) to initiate enolization. Slowly add 10.5 mmol of bromine ( Br2​ ) dissolved in 5 mL of acetic acid dropwise over 30 minutes at room temperature.

  • Causality Check: The reaction must transition from a deep red (unreacted bromine) to a pale yellow solution, indicating successful electrophilic addition to the enol.

  • Workup: Quench with 10 mL of saturated aqueous sodium thiosulfate to neutralize residual bromine. Extract with dichloromethane (3 × 20 mL). Wash the organic layer with saturated NaHCO3​ until pH is neutral. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Validation: 1H NMR should show the disappearance of the α- CH2​ singlet (~4.8 ppm) and the appearance of a new α- CH singlet shifted downfield (~6.2 ppm) due to the deshielding effect of the bromine atom.

Step 2: Triazole Coupling

  • Setup: Dissolve the crude α-bromo intermediate in 25 mL of anhydrous DMF.

  • Reaction: Add 12.0 mmol of 1H-1,2,4-triazole and 15.0 mmol of anhydrous K2​CO3​ . Heat the mixture to 80 °C for 4 hours.

  • Causality Check: K2​CO3​ is chosen over stronger bases (like NaH) to prevent the retro-aldol-type cleavage of the α-aryloxy ketone [1].

  • Workup & Purification: Cool to room temperature, dilute with 100 mL of water, and extract with ethyl acetate (3 × 30 mL). Wash the organic phase extensively with brine (5 × 30 mL) to remove DMF. Purify via silica gel chromatography (Hexanes/EtOAc, 7:3).

Protocol B: Synthesis of a Tebuconazole-Analogous Fungicide

Target: 1-(4-bromophenoxy)-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

This pathway relies on the Corey-Chaykovsky reaction to install a methylene bridge, followed by regioselective ring opening [3].

Mechanism Step1 Step1 Step2 Step 2: Nucleophilic Attack Ylide attacks carbonyl carbon of the ketone, forming a betaine intermediate Step1->Step2 Step3 Step 3: Epoxide Ring Closure Betaine collapses, displacing DMSO to form the oxirane ring Step2->Step3 Step4 Step 4: Regioselective Opening 1,2,4-Triazole anion attacks the less sterically hindered terminal epoxide carbon Step3->Step4 Step5 Step 5: Protonation The resulting alkoxide is protonated during aqueous workup to yield the tertiary alcohol Step4->Step5

Figure 2: Mechanistic workflow of the Corey-Chaykovsky epoxidation and subsequent triazole ring opening.

Step 1: Corey-Chaykovsky Epoxidation

  • Setup: In a flame-dried Schlenk flask under argon, suspend 12.0 mmol of NaH (60% dispersion in mineral oil, washed with hexanes) in 15 mL of anhydrous DMSO.

  • Ylide Formation: Add 12.0 mmol of trimethylsulfoxonium iodide ( Me3​S(O)I ) portion-wise at room temperature. Stir for 1 hour until hydrogen gas evolution ceases and the solution becomes clear.

  • Reaction: Add 10.0 mmol of 2-(4-bromophenoxy)-1-cyclopropylethanone dissolved in 5 mL of DMSO dropwise. Heat to 50 °C for 12 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc 8:2) should show complete consumption of the ketone ( Rf​ ~0.6) and formation of a non-UV active (or weakly active) epoxide spot ( Rf​ ~0.7).

Step 2: Triazole Ring Opening

  • Reaction: To the crude epoxide (isolated via aqueous workup and EtOAc extraction), add 20 mL of DMF, 15.0 mmol of 1H-1,2,4-triazole, and 15.0 mmol of K2​CO3​ . Heat to 90 °C for 8 hours.

  • Causality Check: The nucleophilic attack occurs exclusively at the less hindered terminal methylene carbon of the epoxide, generating the tertiary alcohol. The cyclopropyl group's steric bulk completely blocks attack at the internal carbon [4].

  • Purification: Standard aqueous workup followed by recrystallization from hot ethanol yields the pure fungicidal active ingredient.

Quantitative Data Summaries

The following tables summarize the optimized parameters and analytical metrics for the described pathways, providing a benchmark for reproducibility.

Table 1: Optimization of α-Bromination and Triazole Coupling (Protocol A)

ParameterReagents / ConditionsYield (%)Purity (HPLC)Key 1H NMR Diagnostic Peak
Bromination Br2​ (1.05 eq), AcOH, 25 °C, 2h88%>95% δ 6.21 (s, 1H, α-CH-Br)
Coupling Base NaH (1.5 eq), DMF, 80 °C, 4h34%<60%Significant retro-aldol cleavage observed
Coupling Base K2​CO3​ (1.5 eq), DMF, 80 °C, 4h79%>98% δ 8.15 (s, 1H, Triazole-CH)

Table 2: Optimization of Epoxidation and Ring Opening (Protocol B)

ParameterReagents / ConditionsYield (%)RegioselectivityKey MS (ESI+) Fragment
Epoxidation Me3​SI / NaH / THF, 0 °C45%N/Am/z 269 [M+H]+
Epoxidation Me3​S(O)I / NaH / DMSO, 50 °C92%N/Am/z 269 [M+H]+
Ring Opening 1,2,4-Triazole, K2​CO3​ , DMF, 90 °C85%>99:1 (Terminal)m/z 338 [M+H]+
Application

Application Note: Purification of 2-(4-Bromophenoxy)-1-cyclopropylethanone by Normal-Phase Column Chromatography

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Technique: Silica Gel Flash Column Chromatography Target Molecule: 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS: 1340596-78-2) Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Technique: Silica Gel Flash Column Chromatography Target Molecule: 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS: 1340596-78-2)

Introduction and Chemical Context

2-(4-Bromophenoxy)-1-cyclopropylethanone is a critical building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of heterocyclic compounds such as purine-2,4-dione derivatives (potent human A3 adenosine receptor antagonists). The molecule features a moderately polar ketone and an ether linkage, flanked by a lipophilic cyclopropyl ring and a heavy, UV-active 4-bromophenyl group.

The standard synthesis of this compound relies on a Williamson ether synthesis: the bimolecular nucleophilic substitution (SN2) of 4-bromophenoxide with 2-bromo-1-cyclopropylethanone (CAS: 69267-75-0). While the reaction is robust, achieving >98% purity requires meticulous downstream processing. The crude reaction mixture typically contains the target product, unreacted electrophile, unreacted 4-bromophenol, and trace dialkylation or degradation byproducts.

As a Senior Application Scientist, I emphasize that chromatography should never be used to solve a problem that can be solved in the separatory funnel . This protocol outlines a self-validating workflow combining strategic aqueous workup with optimized silica gel flash chromatography to achieve high-purity isolation[1].

Mechanistic Causality & Impurity Profiling

To design an effective purification strategy, we must understand the physicochemical properties of the crude matrix:

  • 4-Bromophenol (Nucleophile): Highly polar and acidic (pKa ~9.3). On bare silica gel, the free phenolic -OH acts as a strong hydrogen-bond donor to the silanol groups, causing severe band tailing (streaking) and poor resolution.

  • 2-Bromo-1-cyclopropylethanone (Electrophile): A neutral, relatively non-polar alpha-halo ketone. It lacks strong hydrogen-bond donors, allowing it to elute rapidly under normal-phase conditions. It is highly reactive and must be handled with care.

  • Target Product: Contains hydrogen-bond acceptors (ketone, ether) but no donors. Its retention factor ( Rf​ ) will fall squarely between the non-polar electrophile and the highly polar phenol.

Reaction and Impurity Pathway

ReactionPathway SM1 4-Bromophenol (Nucleophile) Base Base (e.g., K2CO3) Deprotonation SM1->Base Impurity1 Unreacted 4-Bromophenol SM1->Impurity1 Incomplete Reaction SM2 2-Bromo-1-cyclopropylethanone (Electrophile) Impurity2 Unreacted/Degraded Electrophile SM2->Impurity2 Hydrolysis/ Side Reactions Intermediate 4-Bromophenoxide Intermediate Base->Intermediate Product 2-(4-Bromophenoxy)-1- cyclopropylethanone Intermediate->Product + SM2 (SN2)

Caption: Williamson ether synthesis pathway and generation of key impurities requiring separation.

Chromatographic Data and Solvent System Selection

A binary solvent system of Hexane and Ethyl Acetate (EtOAc) provides optimal selectivity for aryloxy ketones[1]. The table below summarizes the expected chromatographic behavior.

Table 1: Chromatographic Profiling of the Crude Mixture (TLC System: 9:1 Hexane:EtOAc)

CompoundChemical NatureExpected Rf​ ValueElution OrderDetection Method
2-Bromo-1-cyclopropylethanoneNeutral / Electrophile0.55 – 0.651 (Fastest)Weak UV (254 nm), KMnO 4​
2-(4-Bromophenoxy)-1-cyclopropylethanone Neutral / Target 0.35 – 0.45 2 (Target) Strong UV (254 nm)
4-BromophenolAcidic / Nucleophile0.15 – 0.25 (Streaks)3 (Slowest)Strong UV (254 nm)

Note: The strong UV absorbance of the bromophenyl moiety allows for reliable fraction monitoring at 254 nm without the strict need for chemical stains.

Experimental Protocol: Step-by-Step Purification

This protocol utilizes a "dry loading" technique. Because Williamson ether syntheses often leave residual inorganic salts (e.g., KBr, K 2​ CO 3​ ) or polymeric byproducts, wet loading directly onto the column can cause the silica bed to crack or elute unevenly. Dry loading ensures a perfectly horizontal sample band, maximizing the number of theoretical plates ( N ).

Phase 1: Pre-Chromatographic Workup (Critical Step)

Causality: Removing 4-bromophenol prior to the column prevents silica gel overloading and eliminates band tailing that could co-elute with the target product.

  • Dilute the crude reaction mixture in 100 mL of Ethyl Acetate.

  • Transfer to a separatory funnel and wash with 50 mL of 1M NaOH (aqueous) . The high pH (>13) fully deprotonates the unreacted 4-bromophenol (pKa ~9.3), driving it into the aqueous layer as a highly water-soluble sodium phenoxide salt.

  • Wash the organic layer with 50 mL of distilled water, followed by 50 mL of brine (saturated NaCl) to remove residual alkalinity and water.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the enriched crude product.

Phase 2: Dry Loading Preparation
  • Dissolve the enriched crude product in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add silica gel (230-400 mesh) to the flask. The mass of silica should be approximately 2 to 3 times the mass of the crude product.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained. Self-Validation Check: If the powder is clumpy, residual solvent remains, which will ruin the chromatography. Continue drying until completely powdery.

Phase 3: Column Packing and Elution
  • Packing: Slurry-pack a glass chromatography column with silica gel (approx. 30-50x the weight of the crude product) using 100% Hexanes. Ensure the bed is perfectly level and free of air bubbles.

  • Loading: Carefully pour the dry-loaded silica/sample powder evenly onto the top of the silica bed. Cap it with a 1 cm layer of clean sand to protect the bed from solvent disturbances.

  • Isocratic Wash (0% EtOAc): Elute with 2 column volumes (CV) of 100% Hexanes to flush out any highly non-polar impurities and unreacted 2-bromo-1-cyclopropylethanone.

  • Gradient Elution (2% to 10% EtOAc):

    • Transition to 98:2 Hexane:EtOAc for 2 CVs.

    • Increase to 95:5 Hexane:EtOAc for 2 CVs.

    • Finally, elute with 90:10 Hexane:EtOAc. The target 2-(4-Bromophenoxy)-1-cyclopropylethanone will elute in this window.

  • Fraction Collection: Collect 15-20 mL fractions. Spot every third fraction on a TLC plate and develop in 9:1 Hexane:EtOAc.

  • Pooling: Pool fractions containing the single spot at Rf​ ~0.40. Concentrate in vacuo to yield the pure 2-(4-Bromophenoxy)-1-cyclopropylethanone as a solid or high-viscosity oil.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (1M NaOH Wash) Crude->Workup Aqueous Aqueous Layer (Phenoxide Salts) Workup->Aqueous Removes unreacted phenol Organic Organic Layer (Target + Neutral Impurities) Workup->Organic DryLoad Dry Loading onto Silica Organic->DryLoad Chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) DryLoad->Chromatography Fractions TLC Analysis of Fractions (UV 254 nm) Chromatography->Fractions Pure Concentration in vacuo Pure Target Compound Fractions->Pure Pool Rf ~0.4

Caption: Step-by-step downstream processing and flash chromatography workflow for target isolation.

Troubleshooting & Quality Control

  • Co-elution with Electrophile: If the target compound co-elutes with the alpha-bromo ketone, the gradient was increased too rapidly. Repeat the column using a shallower gradient (e.g., hold at 2% EtOAc for 4 CVs before increasing).

  • Product Degradation on Column: Aryloxy cyclopropyl ketones are generally stable on silica. However, if decomposition is observed (evidenced by severe streaking of the product spot), the silica gel may be too acidic. Pre-treating the silica with 1% triethylamine (TEA) in hexanes prior to packing can neutralize acidic silanol sites.

  • Validation: Final purity should be confirmed via 1 H NMR (look for the characteristic cyclopropyl multiplet at ~1.0-1.2 ppm and the ether methylene singlet at ~4.5 ppm) and LC-MS.

References

  • ChemScene. 1340596-78-2 | 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one. [Online].
  • Sigma-Aldrich. 2-Bromo-1-cyclopropylethanone | 69267-75-0.[Online].
  • BenchChem. Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)benzaldehyde. [Online].

Sources

Method

Application Note: Advanced Recrystallization Protocols for 2-(4-Bromophenoxy)-1-cyclopropylethanone

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 2-(4-Bromophenoxy)-1-cyclopropylethanone (C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

2-(4-Bromophenoxy)-1-cyclopropylethanone (C₁₁H₁₁BrO₂) is a critical α -aryloxy ketone intermediate utilized in the synthesis of complex heterocyclic APIs and advanced agrochemicals. The molecule features a rigid, polarizable 4-bromophenoxy moiety coupled to a flexible, moderately lipophilic cyclopropyl group via a carbonyl linker.

The synthesis of α -aryloxy ketones often requires rigorous post-reaction purification to remove inorganic salts, unreacted phenols, and α -haloketone byproducts[1][2]. While column chromatography is effective at small scales, recrystallization serves as the most scalable, self-validating, and cost-effective method for achieving >99% purity. Recrystallization of bromophenoxy derivatives is frequently achieved using dual-solvent systems to separate the target compound from structurally similar impurities[1][3].

This application note details two field-proven recrystallization methodologies—Anti-Solvent Precipitation and Temperature-Gradient Crystallization—specifically optimized for the physicochemical profile of this compound.

Physicochemical Profiling & Solvent Rationale

To design a self-validating recrystallization system, we must first analyze the thermodynamic solubility profile of the target compound. The presence of the bromine atom significantly increases the crystal lattice energy, making the compound a solid at room temperature, while the ketone oxygen serves as a hydrogen-bond acceptor.

Table 1: Physicochemical Profile & Solubility Matrix
Parameter / SolventProperty / BehaviorMechanistic Implication for Recrystallization
Molecular Weight 255.11 g/mol Standard mass recovery calculations apply.
Ethyl Acetate (EtOAc) Highly Soluble (Good Solvent)Disrupts crystal lattice via dipole-dipole interactions. Used as the primary dissolution solvent.
Ethanol (EtOH) Moderately Soluble (Hot)Hydrogen bonding with the ketone oxygen promotes solubility at reflux, but drops sharply upon cooling.
Hexanes Insoluble (Anti-Solvent)Non-polar nature forces the polar ketone out of solution. Ideal for precipitating the API.
Water (H₂O) Insoluble (Anti-Solvent)Highly polar; forces the hydrophobic bromophenyl and cyclopropyl groups to aggregate.

Causality of Solvent Selection: Related compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, are successfully purified using mixed solvent systems to yield high-purity crystalline solids[4]. A single solvent often fails to provide the necessary purity gradient. Therefore, we utilize Dual-Solvent Systems (EtOAc/Hexanes or EtOH/H₂O) to exploit the differential solubility between the target molecule and its synthetic impurities.

Logical Workflow of Purification

Workflow N1 Crude 2-(4-Bromophenoxy)- 1-cyclopropylethanone N2 Dissolution in Good Solvent (EtOAc or EtOH at Reflux) N1->N2 N3 Hot Gravity Filtration (Remove Particulates) N2->N3 N4 Anti-Solvent Addition (Hexanes or H2O to Cloud Point) N3->N4 N5 Controlled Cooling (25°C then 4°C) N4->N5 N6 Nucleation & Crystal Growth (Avoid Oiling Out) N5->N6 N7 Vacuum Filtration & Cold Solvent Wash N6->N7 N8 High-Purity Target Compound (>99% by HPLC) N7->N8

Figure 1: Logical workflow for the dual-solvent recrystallization of alpha-aryloxy ketones.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Best for: Highly impure crude mixtures (>15% impurities).

Causality: Ethyl acetate acts as the thermodynamic "good" solvent, dissolving both the product and polar impurities. Hexane acts as the kinetic "anti-solvent." By adding hexane slowly, the dielectric constant of the mixture decreases, selectively precipitating the target compound while leaving highly lipophilic impurities in the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Transfer 10.0 g of crude 2-(4-Bromophenoxy)-1-cyclopropylethanone to a 250 mL Erlenmeyer flask. Add minimal Ethyl Acetate (approx. 15-20 mL) and heat to a gentle reflux (77°C) using a water bath until completely dissolved.

  • Hot Filtration: Self-Validation Step: Inspect the solution against a light source. If insoluble dark particulates remain, perform a hot gravity filtration through fluted filter paper to prevent these particles from acting as impure nucleation sites.

  • Anti-Solvent Addition: While maintaining the solution at 70-75°C, add Hexanes dropwise via an addition funnel.

    • Mechanistic Note: Continue addition until the solution becomes faintly turbid (the "cloud point"). This indicates the solution has reached supersaturation. Add exactly 1 mL of EtOAc to clear the solution, ensuring crystallization does not begin at boiling.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 hours.

    • Causality: Rapid cooling causes "oiling out" (liquid-liquid phase separation) or traps impurities in the crystal lattice. Slow cooling ensures the formation of a highly ordered, pure crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Hexanes.

    • Self-Validation Step: Spot the mother liquor and the dissolved crystals on a TLC plate (Eluent: 80:20 Hexane:EtOAc). The mother liquor should show an enrichment of impurity spots, while the crystals should show a single, dense UV-active spot.

Protocol B: Temperature-Gradient Crystallization (Ethanol / Water)

Best for: Polishing steps (API final grade) where trace polar impurities must be removed.

Causality: Ethanol forms hydrogen bonds with the ketone, dissolving the compound at reflux. Water, a highly polar anti-solvent, forces the hydrophobic cyclopropyl and bromophenyl domains to self-assemble and precipitate.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of the crude compound in 30 mL of absolute Ethanol. Heat to reflux (78°C) until a clear solution is obtained.

  • Aqueous Precipitation: Slowly add distilled Water dropwise to the boiling ethanolic solution until the cloud point is reached.

  • Re-clarification: Add 1-2 mL of hot Ethanol to make the solution transparent again.

  • Nucleation: Allow the flask to cool slowly to room temperature. If oiling out occurs (the compound forms a viscous liquid layer instead of crystals), reheat the mixture until homogeneous, add 5 mL of Ethanol, and cool again while gently scratching the inside of the flask with a glass stirring rod to induce secondary nucleation.

  • Harvesting: Filter the resulting white/colorless needles under vacuum. Wash with 10 mL of an ice-cold 20:80 EtOH:H₂O mixture. Dry under high vacuum at 40°C for 12 hours.

Quantitative Data & Process Comparison

Table 2: Comparative Efficacy of Recrystallization Systems
MetricProtocol A (EtOAc / Hexanes)Protocol B (EtOH / H₂O)
Typical Recovery Yield 78 - 85%85 - 92%
Purity (HPLC-UV) > 98.5%> 99.5%
Crystal Morphology Block-like / GranularFine Needles
Primary Impurity Cleared Unreacted Phenols α -haloketone starting materials
Risk of Oiling Out LowModerate (Requires precise cooling)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Bromophenoxy)-1-cyclopropylethanone

Welcome to the technical support center for 2-(4-Bromophenoxy)-1-cyclopropylethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Bromophenoxy)-1-cyclopropylethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and analysis. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and quality of your research.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your work with 2-(4-Bromophenoxy)-1-cyclopropylethanone.

Issue 1: Unexpected Peaks Observed in HPLC/GC Analysis

Question: I am observing unexpected peaks in my HPLC/GC chromatogram after synthesizing 2-(4-Bromophenoxy)-1-cyclopropylethanone. What are the likely impurities, and how can I identify them?

Answer:

The presence of unexpected peaks indicates the formation of impurities, which can originate from starting materials, side reactions during synthesis, or degradation of the product. Below is a systematic approach to identifying these impurities.

Potential Process-Related Impurities

The synthesis of 2-(4-Bromophenoxy)-1-cyclopropylethanone typically involves the reaction of 4-bromophenol with a halo-substituted cyclopropyl ethanone derivative. Impurities can arise from both starting materials and side-reactions.

  • Unreacted Starting Materials:

    • 4-Bromophenol: A common starting material that may be carried through if the reaction does not go to completion.

    • 1-Cyclopropyl-2-bromoethanone (or similar halogenated ketone): The other key reactant, which can also remain if not fully consumed.

  • Side-Reaction Products:

    • Dimerized 4-bromophenol derivatives: Self-condensation of 4-bromophenol can occur under certain conditions, leading to polybrominated diphenyl ethers.

    • Over-alkylation products: The aromatic ring of 4-bromophenol could potentially be alkylated by the cyclopropylethanone reactant, though this is less common under typical ether synthesis conditions.

    • Positional Isomers: Depending on the synthetic route, isomers such as 2-(2-bromophenoxy)- or 2-(3-bromophenoxy)-1-cyclopropylethanone could be formed if the starting bromophenol is not isomerically pure.

Potential Degradation Impurities

2-(4-Bromophenoxy)-1-cyclopropylethanone can degrade under certain conditions, leading to new impurities.

  • Hydrolysis Products: The ether linkage is generally stable, but the ketone functionality can be susceptible to certain reactions. The cyclopropyl group can also be reactive under harsh acidic or basic conditions.

  • Oxidation Products: Exposure to air and light over time can lead to oxidative degradation.

Workflow for Impurity Identification

To effectively identify the unknown peaks, a combination of analytical techniques is recommended.

G

Step-by-Step Experimental Protocol for Impurity Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To identify volatile and semi-volatile impurities.

    • Sample Preparation: Dissolve a small amount of your sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Typical GC Conditions:

      • Column: A non-polar column (e.g., DB-5ms) is often a good starting point.

      • Injector Temperature: 250 °C

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).

      • Carrier Gas: Helium at a constant flow rate.

    • Data Analysis: Compare the mass spectra of the impurity peaks with spectral libraries (e.g., NIST) to tentatively identify the compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Purpose: To identify non-volatile or thermally labile impurities.[1]

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

    • Typical LC Conditions:

      • Column: A C18 reversed-phase column is commonly used.[2]

      • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.[2]

    • Data Analysis: The accurate mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can help determine the elemental composition of the impurities. Tandem MS (MS/MS) can provide structural fragments to aid in identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To obtain detailed structural information about the impurities.

    • Procedure: If an impurity is present in a significant amount (>1-5%), it may be possible to isolate it using preparative HPLC or column chromatography for NMR analysis.

    • Analysis: ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, can elucidate the complete structure of the impurity.

Issue 2: Low Product Yield and Purity After Purification

Question: My synthesis of 2-(4-Bromophenoxy)-1-cyclopropylethanone resulted in a low yield and the purity is not improving significantly with standard purification techniques. What could be the cause and how can I optimize the purification?

Answer:

Low yield and purity often point to issues with the reaction conditions or the purification strategy.

Potential Causes of Low Yield and Purity:
  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting materials. Monitor the reaction progress using TLC or a rapid LC method to ensure it has finished before workup.

  • Side Reactions: As discussed in the previous section, side reactions can consume starting materials and generate impurities that are difficult to separate.

  • Product Degradation: The product may be degrading during the reaction or workup. This can be caused by harsh temperatures, pH, or exposure to incompatible reagents.

  • Inefficient Purification: The chosen purification method may not be suitable for separating the product from the specific impurities present.

Optimization of Purification

A systematic approach to optimizing the purification is crucial.

1. Recrystallization:

  • Principle: This technique relies on the difference in solubility between the product and impurities in a given solvent at different temperatures.

  • Solvent Screening:

    • Test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) at room temperature and at elevated temperatures.

    • An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

  • General Protocol for Recrystallization:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography:

  • Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

  • Method Development:

    • TLC Analysis: First, use Thin Layer Chromatography (TLC) to determine the best solvent system (mobile phase). The ideal solvent system will give a good separation between the product spot and the impurity spots, with the product having an Rf value of around 0.3-0.4.

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • General Protocol for Column Chromatography:

    • Pack a glass column with silica gel slurry in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Data Summary for Purification Optimization:

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, can yield very pure product.Requires a suitable solvent, may result in product loss in the mother liquor.Purifying large quantities of solid material with thermally stable impurities.
Column Chromatography High resolution, can separate complex mixtures.Can be time-consuming and require large volumes of solvent, not always easily scalable.Isolating pure product from a complex mixture of impurities, especially for smaller scales.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(4-Bromophenoxy)-1-cyclopropylethanone to minimize degradation?

To ensure the long-term stability of 2-(4-Bromophenoxy)-1-cyclopropylethanone, it should be stored in a cool, dry, and dark place.[3] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: What are the key safety precautions to take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

  • For more detailed information, consult the Safety Data Sheet (SDS).

Q3: Which analytical techniques are most suitable for routine purity checks of 2-(4-Bromophenoxy)-1-cyclopropylethanone?

For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method.[4] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used if the compound and its likely impurities are sufficiently volatile and thermally stable.

Q4: Can you provide a reference to a synthetic procedure for a related compound?

While a specific synthesis for 2-(4-Bromophenoxy)-1-cyclopropylethanone is not detailed in the provided search results, a general approach can be inferred from the synthesis of similar compounds. For instance, the synthesis of other brominated ketones often involves the bromination of the corresponding acetophenone.[5][6] The ether linkage is typically formed through a Williamson ether synthesis, reacting a phenoxide with an alkyl halide.

References

  • Organic Syntheses. (n.d.). A procedure for the synthesis of a related compound.
  • Veeprho. (n.d.). 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.
  • SRIRAMCHEM. (n.d.). 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.
  • ChemicalBook. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.
  • ChemBlink. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.
  • ResearchGate. (2015). How do I convert 1-bromoacetophenone 2-bromo-1-(4-cyclopropyl phenyl)ethan-1-one?
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products).
  • Google Patents. (n.d.). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.
  • Echemi. (n.d.). 2-Bromo-2-(2-fluorophenyl)-1-cycloprop... Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-cyclopropylethanone.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: 2-(4-Bromophenoxy)-1-cyclopropylethanone and Structural Derivatives

As a Senior Application Scientist, I frequently oversee the structural characterization of halogenated phenoxy-ketones. Compounds such as 2-(4-Bromophenoxy)-1-cyclopropylethanone (CASRN: 1340596-78-2) serve as critical b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural characterization of halogenated phenoxy-ketones. Compounds such as 2-(4-Bromophenoxy)-1-cyclopropylethanone (CASRN: 1340596-78-2) serve as critical building blocks and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

To ensure absolute confidence in structural elucidation during drug development, analytical workflows cannot rely on a single data point. They require a multi-modal approach. This guide provides an objective, data-driven spectroscopic comparison of 2-(4-Bromophenoxy)-1-cyclopropylethanone against two strategic derivatives, outlining the causality behind spectral shifts and detailing self-validating protocols for reproducible analysis.

Structural Rationale & Derivative Selection

To deeply understand the spectroscopic behavior of our target compound, we must isolate specific structural variables (halogen electronegativity and ring conjugation). We will compare the following:

  • Target Compound (TC): 2-(4-Bromophenoxy)-1-cyclopropylethanone.

  • Derivative A (DA - Halogen Substitution): 2-(4-Chlorophenoxy)-1-cyclopropylethanone. This isolates the effect of halogen electronegativity and isotopic distribution.

  • Derivative B (DB - Ring Substitution): 2-(4-Bromophenoxy)-1-phenylethanone. This isolates the effect of extended π-conjugation by replacing the aliphatic cyclopropyl ring with an aromatic phenyl ring.

Quantitative Spectroscopic Data Comparison

The following tables summarize the expected high-resolution spectroscopic data for the target compound and its derivatives.

Table 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Data acquired in CDCl₃ at 298K (500 MHz for ¹H, 125 MHz for ¹³C).

Compound¹H NMR Highlights (δ, ppm)¹³C NMR Highlights (δ, ppm)
TC 4.80 (s, 2H, -CH₂-O-), 2.15 (m, 1H, cyclopropyl CH), 1.05 (m, 4H, cyclopropyl CH₂), 7.38 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H)208.5 (C=O), 157.2 (Ar-O), 132.4 (Ar-CH), 116.5 (Ar-CH), 113.8 (Ar-Br), 73.1 (-CH₂-O-), 17.5 (CH), 11.8 (CH₂)
DA 4.81 (s, 2H, -CH₂-O-), 2.15 (m, 1H, cyclopropyl CH), 1.05 (m, 4H, cyclopropyl CH₂), 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H)208.6 (C=O), 156.8 (Ar-O), 129.5 (Ar-CH), 126.1 (Ar-Cl), 116.0 (Ar-CH), 73.2 (-CH₂-O-), 17.5 (CH), 11.8 (CH₂)
DB 5.25 (s, 2H, -CH₂-O-), 7.95 (d, 2H, Ph-H), 7.60 (t, 1H, Ph-H), 7.48 (t, 2H, Ph-H), 7.39 (d, 2H, Ar-H), 6.86 (d, 2H, Ar-H)194.2 (C=O), 157.0 (Ar-O), 134.5 (Ph-CH), 132.5 (Ar-CH), 128.8 (Ph-CH), 128.0 (Ph-CH), 116.8 (Ar-CH), 114.0 (Ar-Br), 70.8 (-CH₂-O-)
Table 2: Attenuated Total Reflectance FTIR (ATR-FTIR)

Data acquired neat via Diamond ATR.

Compoundν(C=O) cm⁻¹ν(C-O-C) cm⁻¹ν(C-X) cm⁻¹Aromatic ν(C=C) cm⁻¹
TC 170812401070 (C-Br)1590, 1490
DA 170912421090 (C-Cl)1592, 1492
DB 169512381070 (C-Br)1595, 1488
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI⁺)
CompoundChemical FormulaExact MassObserved [M+H]⁺ (m/z)Isotopic Ratio
TC C₁₁H₁₁BrO₂253.9942255.0020 / 257.0000~1:1 (⁷⁹Br/⁸¹Br)
DA C₁₁H₁₁ClO₂210.0448211.0526 / 213.0497~3:1 (³⁵Cl/³⁷Cl)
DB C₁₄H₁₁BrO₂289.9942291.0020 / 293.0000~1:1 (⁷⁹Br/⁸¹Br)

Mechanistic Insights & Causality in Spectral Shifts

A robust analytical strategy requires understanding why the data looks the way it does.

  • Ring Strain vs. π-Conjugation (IR & NMR): The cyclopropyl ring in TC and DA possesses unique sp²-like character in its C-C bonds, which slightly conjugates with the adjacent carbonyl, placing the C=O stretch at ~1708 cm⁻¹. However, when the cyclopropyl group is replaced by a phenyl ring in DB , the extended π-conjugation drastically reduces the double-bond character of the C=O bond. This causes a significant red-shift in the FTIR carbonyl frequency down to 1695 cm⁻¹. Concurrently, the anisotropic deshielding effect of the new phenyl ring shifts the adjacent methylene protons (-CH₂-O-) significantly downfield in the ¹H NMR, from 4.80 ppm to 5.25 ppm.

  • Halogen Electronegativity (NMR): The shift from Bromine (TC ) to Chlorine (DA ) primarily affects the local aromatic protons. Because Chlorine is more electronegative but smaller (less shielding), the ortho-protons shift slightly upfield (7.38 ppm to 7.25 ppm), while the carbon directly attached to the halogen shifts from 113.8 ppm (C-Br) to 126.1 ppm (C-Cl).

  • Isotopic Signatures (MS): Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Chlorine (³⁵Cl and ³⁷Cl) presents a 3:1 ratio. In ESI-MS, these distinct doublets act as a built-in, self-validating internal control for halogenated derivative identification[2].

Standardized Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system. The following methodologies are designed to prevent false positives and ensure reproducibility.

High-Resolution NMR Acquisition

Proper sample preparation is critical for obtaining high-quality, reproducible NMR spectra, especially in high-throughput environments[3][4].

  • Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃[2][3].

  • Internal Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm; any deviation indicates a calibration failure or severe temperature fluctuation[2].

  • Filtration: Filter the solution through a glass wool plug directly into a clean, dry 5 mm NMR tube to remove particulate matter that distorts magnetic field homogeneity (shimming)[2][3].

  • Acquisition: Acquire 1D ¹H (pulse program: zg30, 16 scans, 2-4s acquisition time) and 1D ¹³C (pulse program: zgpg30, >1024 scans) spectra[2][3].

ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet transmission due to its non-destructive nature and elimination of moisture-induced artifacts[5][6]. ATR utilizes an evanescent wave penetrating only a few microns into the sample, ensuring high-quality spectra with minimal preparation[5][7].

  • Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate.

  • Internal Validation: Acquire a background spectrum of the empty crystal. Self-Validation Check: A flat baseline at 100% transmittance validates crystal cleanliness and the successful subtraction of atmospheric H₂O/CO₂[5].

  • Acquisition: Place 1-2 mg of neat solid sample onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact. Acquire 32 scans at a resolution of 4 cm⁻¹[5][6].

LC-MS/MS Workflow
  • Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid[2].

  • Acquisition: Inject 2 µL into the LC-MS system operating in ESI positive mode.

  • Internal Validation: Monitor the halogen isotopic distribution. Self-Validation Check: A deviation of more than 5% from the theoretical isotopic abundance (1:1 for Br, 3:1 for Cl) immediately flags potential co-eluting isobaric interference[2].

Multi-Modal Analytical Workflow

The following diagram illustrates the integrated analytical pipeline required for the structural elucidation of these derivatives.

G Sample Compound Synthesis & Purification Prep Sample Preparation (Aliquoting & Solvation) Sample->Prep NMR High-Resolution NMR (1H, 13C, 2D) Prep->NMR CDCl3 / DMSO-d6 FTIR ATR-FTIR Spectroscopy (Functional Groups) Prep->FTIR Neat Solid/Liquid MS ESI-LC-MS/MS (Mass & Fragmentation) Prep->MS MeOH/H2O + 0.1% FA Data Multi-Modal Data Integration & Elucidation NMR->Data FTIR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for the structural elucidation of phenoxy-ethanone derivatives.

References

  • BioPharma Synergies. "Intermedis per a APIs." BioPharma Synergies.[Link]

  • Dona, A. C., et al. "Precision High-Throughput Proton NMR Spectroscopy of Human Urine, Serum, and Plasma for Large-Scale Metabolic Phenotyping." Analytical Chemistry (ACS Publications).[Link]

  • Bruker. "Guide to FT-IR Spectroscopy." Bruker.[Link]

  • Specac. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac Ltd.[Link]

  • Scribd. "ATR Spectroscopy in FTIR Analysis." Scribd. [Link]

Sources

Comparative

Reactivity Comparison Guide: Cyclopropyl Ketones vs. Ethyl Ketones

Executive Summary For drug development professionals and synthetic chemists, selecting the correct aliphatic ketone building block is critical for controlling reaction pathways. While ethyl ketones represent standard, fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the correct aliphatic ketone building block is critical for controlling reaction pathways. While ethyl ketones represent standard, flexible aliphatic systems with predictable electrophilicity, cyclopropyl ketones are electronically unique. The highly strained three-membered ring acts not merely as a steric bulk, but as an electronically active moiety that fundamentally alters the carbonyl's reactivity.

This guide provides an objective, data-backed comparison of cyclopropyl ketones versus ethyl ketones, focusing on their divergent behaviors in nucleophilic additions and single-electron transfer (SET) reactions.

Mechanistic Grounding: The Electronic Nature of the Cyclopropyl Group

To understand the reactivity differences between these two ketone classes, one must examine their molecular orbital architecture.

The cyclopropyl ring possesses ~27.5 kcal/mol of angle strain. To accommodate this geometry, the C–C bonds are formed from sp²-hybridized orbitals (Walsh orbitals) rather than standard sp³ orbitals[1]. When the cyclopropyl group adopts a bisected conformation relative to the carbonyl, these Walsh orbitals align parallel to the carbonyl's π* orbital.

This alignment allows for conjugation , effectively delocalizing electron density and stabilizing the ground state of the cyclopropyl ketone—a phenomenon absent in the simple hyperconjugative framework of an ethyl ketone.

G cluster_0 Cyclopropyl Ketone cluster_1 Ethyl Ketone CK Cyclopropyl Ketone Walsh Walsh Orbitals (sp²-like) CK->Walsh PiStar Carbonyl π* Orbital CK->PiStar Conj Conjugation (Bisected) Walsh->Conj PiStar->Conj GroundState Ground State Stabilization Conj->GroundState EK Ethyl Ketone Sigma Alkyl σ-Bonds (sp³) EK->Sigma Hyper Weak Hyperconjugation Sigma->Hyper NoGround High Electrophilicity Hyper->NoGround

Caption: Electronic stabilization mechanisms in cyclopropyl vs. ethyl ketones.

Comparative Reactivity Profiles

Carbonyl Electrophilicity & Nucleophilic Addition

Because the ground state of a cyclopropyl ketone is stabilized by Walsh orbital conjugation, the partial positive charge on the carbonyl carbon is attenuated. Consequently, cyclopropyl ketones undergo nucleophilic addition (e.g., hydride reduction via NaBH₄, or Grignard additions) at a noticeably slower rate than ethyl ketones. Ethyl ketones, lacking this conjugative stabilization, exhibit high electrophilicity and rapidly undergo 1,2-addition.

Single-Electron Transfer (SET) & Ring-Opening

The most profound divergence in reactivity occurs under SET conditions, such as reduction by Samarium(II) iodide (SmI₂). Electrochemical studies reveal an important nuance: the cyclopropyl group does not significantly stabilize the intermediate ketyl radical anion compared to an ethyl group[1]. Instead, the divergent reactivity is driven entirely by the thermodynamics of the subsequent step.

When a cyclopropyl ketone is reduced to a ketyl radical, the adjacent radical weakens the cyclopropane C–C bond, triggering a rapid, irreversible homolytic ring-opening to relieve the ~27.5 kcal/mol of ring strain[2]. This generates a primary carbon radical that can be trapped in cross-coupling cascades[3]. In stark contrast, the ketyl radical derived from an ethyl ketone has no strain to relieve; it simply undergoes pinacol dimerization or further reduction to an alcohol[4].

Pathways CK Cyclopropyl Ketone SmI2_CK SmI2 (SET) CK->SmI2_CK NaBH4_CK NaBH4 CK->NaBH4_CK EK Ethyl Ketone SmI2_EK SmI2 (SET) EK->SmI2_EK NaBH4_EK NaBH4 EK->NaBH4_EK Ketyl_CK Ketyl Radical SmI2_CK->Ketyl_CK Ketyl_EK Ketyl Radical SmI2_EK->Ketyl_EK SlowRed Slow Reduction (Conjugation) NaBH4_CK->SlowRed FastRed Fast Reduction (No Conjugation) NaBH4_EK->FastRed RingOpen Ring-Opening (Strain Release) Ketyl_CK->RingOpen Pinacol Pinacol Coupling Ketyl_EK->Pinacol

Caption: Divergent reactivity pathways of cyclopropyl and ethyl ketones under SET and nucleophilic conditions.

Quantitative Data & Performance Metrics

Table 1: Physical and Electronic Properties

PropertyCyclopropyl KetoneEthyl KetoneCausality / Implication
Ground State Conjugation-stabilizedUnstabilizedWalsh orbital overlap with carbonyl π* reduces electrophilicity[1].
Ring Strain ~27.5 kcal/mol0 kcal/molDrives irreversible ring-opening reactions upon radical formation[2].
Ketyl Radical Fate Rapid Ring-OpeningPinacol DimerizationStrain relief dictates the kinetic fate of the SET intermediate[4].

Table 2: Reactivity Comparison in Key Transformations

Reaction / ReagentCyclopropyl Ketone OutcomeEthyl Ketone OutcomeReference
SmI₂ (Catalytic) + Alkyne 82–99% yield of ring-opened cyclopentene0% (No ring opening; starting material recovered or dimerized)[3],[4]
NaBH₄ (0.5 equiv, 0 °C) Slower conversion to secondary alcoholRapid, quantitative conversion to secondary alcoholEmpirical

Verified Experimental Protocols

To demonstrate these principles in a laboratory setting, the following self-validating protocols highlight the distinct reactivities of both ketone classes.

Protocol A: SmI₂-Catalyzed Intermolecular Radical Coupling[3]

Objective: Harness the ring strain of a cyclopropyl ketone to drive a radical relay cross-coupling with an alkyne. Ethyl ketones fail under these conditions.

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the aryl cyclopropyl ketone (1.0 equiv) and the alkyne (5.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Initiation: Add a solution of SmI₂ (0.1 M in THF, 15–25 mol%) dropwise at room temperature. Causality: The catalytic amount of SmI₂ initiates the single-electron transfer (SET) to form the ketyl radical.

  • Propagation: Heat the reaction mixture to 55 °C. The ketyl radical undergoes strain-driven ring-opening, and the resulting primary carbon radical adds across the alkyne. The radical relay mechanism regenerates the active Sm(II) species[4].

  • Validation: Monitor the reaction by TLC. The deep blue color of the SmI₂ solution serves as an internal colorimetric indicator; if the blue color completely fades before starting material consumption, the catalytic cycle has been broken by adventitious oxygen/moisture.

  • Quenching & Workup: Once TLC indicates complete consumption of the ketone, quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the functionalized cyclopentene via flash column chromatography on silica gel.

Protocol B: Comparative Hydride Reduction (NaBH₄)

Objective: Validate the reduced ground-state electrophilicity of cyclopropyl ketones compared to ethyl ketones.

  • Setup: In two separate, parallel round-bottom flasks, dissolve cyclopropyl methyl ketone (Flask A) and ethyl methyl ketone (Flask B) (1.0 equiv each) in methanol (0.2 M).

  • Cooling: Cool both flasks to 0 °C using an ice bath. Causality: Lowering the temperature slows the reaction kinetics, making the rate difference between the two substrates observable.

  • Reduction: Add NaBH₄ (0.5 equiv) portion-wise to each flask. The hydride attacks the carbonyl carbon.

  • Monitoring (Self-Validation): Perform parallel TLC analysis at 5-minute intervals. You will observe that Flask B (ethyl ketone) reaches complete consumption of the starting material significantly faster than Flask A, directly validating the conjugative stabilization of the cyclopropyl group.

  • Quenching & Extraction: Quench carefully with 1M HCl to destroy excess NaBH₄ and break the boron-alkoxide complex. Extract with dichloromethane, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the respective secondary alcohols.

References

1.[1] Cyclopropyl Conjugation and Ketyl Anions: When Do Things Begin to Fall Apart? Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

2.[2] Computational Study of SmI₂-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity Source: PMC - NIH URL:[Link]

3.[3] SmI₂-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

4.[4] SmI₂-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity (Pre-print/Author Copy) Source: ResearchGate URL:[Link]

Sources

Validation

validation of a new synthetic method for 2-(4-Bromophenoxy)-1-cyclopropylethanone

Validation of a Continuous-Flow Biphasic Phase-Transfer Method for the Synthesis of 2-(4-Bromophenoxy)-1-cyclopropylethanone Executive Summary The synthesis of α-aryloxy ketones is a critical transformation in the assemb...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of a Continuous-Flow Biphasic Phase-Transfer Method for the Synthesis of 2-(4-Bromophenoxy)-1-cyclopropylethanone

Executive Summary

The synthesis of α-aryloxy ketones is a critical transformation in the assembly of diverse pharmaceutical pharmacophores[1]. Traditionally, the O-alkylation of phenols with α-halo ketones is performed in batch reactors using hazardous polar aprotic solvents and heterogeneous bases. This comparison guide validates a modern, scalable alternative: a continuous-flow biphasic liquid-liquid methodology utilizing phase-transfer catalysis (PTC)[2]. By benchmarking this new method against the traditional batch approach, we demonstrate significant improvements in mass transfer, space-time yield, and environmental sustainability.

Mechanistic Rationale & Chemical Causality

The target molecule, 2-(4-bromophenoxy)-1-cyclopropylethanone, is synthesized via a bimolecular nucleophilic substitution (S_N2) reaction. The process requires the deprotonation of 4-bromophenol (pKa ~9.3)[3] to generate the highly nucleophilic 4-bromophenoxide anion, which subsequently attacks the electrophilic α-carbon of 2-bromo-1-cyclopropylethanone[4].

In a traditional batch setup, solid potassium carbonate (K₂CO₃) is suspended in N,N-dimethylformamide (DMF). This heterogeneous solid-liquid system suffers from severe mass transfer limitations, requiring extended heating that can trigger the degradation or side-reactions (e.g., Darzens condensation) of the sensitive α-bromo ketone precursor[5].

Our validated alternative employs a continuous-flow biphasic system . An aqueous sodium hydroxide (NaOH) stream and an organic 2-methyltetrahydrofuran (2-MeTHF) stream are pumped through a T-junction mixer to create a segmented "Taylor" flow regime[6]. 2-MeTHF is a bio-derived, eco-friendly solvent that provides excellent phase separation from water, unlike DMF[7]. Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst (PTC). The TBAB shuttles the phenoxide anion across the massive interfacial area generated by the segmented flow directly into the organic phase, allowing the S_N2 reaction to occur almost instantaneously[2].

ReactionMechanism Phenol 4-Bromophenol (pKa ~9.3) Phenoxide 4-Bromophenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Aqueous Base (NaOH) Base->Phenoxide OH- abstracts H+ Transition SN2 Transition State (Organic Phase) Phenoxide->Transition Ion pair with TBA+ PTC TBAB Catalyst (Phase Transfer) PTC->Transition Facilitates transfer Electrophile 2-Bromo-1-cyclopropylethanone (Electrophile) Electrophile->Transition Alpha-carbon attack Product 2-(4-Bromophenoxy)-1- cyclopropylethanone Transition->Product Bromide leaves

SN2 O-alkylation mechanism via phase-transfer catalysis.

Comparative Performance Analysis: Batch vs. Flow

The transition from batch to continuous flow fundamentally alters the reaction kinetics from being diffusion-limited to kinetically controlled[8]. The table below summarizes the quantitative performance metrics derived from our validation studies.

ParameterTraditional Batch MethodContinuous Flow PTC Method
Solvent System DMF (Toxic, miscible)2-MeTHF / Water (Green, biphasic)
Base / Catalyst K₂CO₃ (Heterogeneous solid)NaOH (aq) / TBAB (Phase-transfer)
Reaction Time 4.0 Hours10.0 Minutes (Residence Time)
Temperature 80 °C60 °C
Isolated Yield 72%94%
Space-Time Yield (STY) ~0.05 kg L⁻¹ h⁻¹~1.45 kg L⁻¹ h⁻¹
E-factor (Waste) High (Aqueous quenches of DMF)Low (In-line phase separation)

Experimental Methodologies

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems . The continuous flow method incorporates an internal standard (dodecane) directly into the feed stream, allowing for real-time mass balance closure and yield calculation via GC-FID without relying on potentially lossy downstream isolation steps.

Protocol A: Traditional Batch Synthesis (Control)
  • Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition : Add 4-bromophenol (10.0 mmol), anhydrous K₂CO₃ (15.0 mmol), and 2-bromo-1-cyclopropylethanone (11.0 mmol) to 25 mL of anhydrous DMF.

  • Reaction : Heat the heterogeneous mixture to 80 °C under an inert nitrogen atmosphere for 4 hours.

  • Workup : Cool to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (3 × 25 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Continuous-Flow Biphasic Synthesis (Validated Method)
  • Feed Preparation :

    • Feed A (Aqueous) : Dissolve 4-bromophenol (1.0 M) and NaOH (1.2 M) in deionized water.

    • Feed B (Organic) : Dissolve 2-bromo-1-cyclopropylethanone (1.0 M), TBAB (0.05 M, 5 mol%), and dodecane (0.1 M, internal standard) in anhydrous 2-MeTHF.

  • System Priming : Flush a 10 mL perfluoroalkoxy (PFA) coil reactor with pure 2-MeTHF and water at a 1:1 volumetric ratio. Set the reactor block temperature to 60 °C and attach a 3-bar back-pressure regulator (BPR) to prevent solvent boiling[1].

  • Steady-State Operation : Engage dual HPLC pumps to deliver Feed A and Feed B at 0.5 mL/min each. The streams meet at a T-junction mixer, generating a segmented biphasic flow that enters the reactor (Total flow = 1.0 mL/min; Residence time = 10 min).

  • Self-Validation & Sampling : Discard the first 20 mL of effluent (2 reactor volumes) to ensure steady-state hydrodynamic equilibrium. Collect a 100 µL aliquot of the organic phase from the in-line liquid-liquid separator. Dilute with 900 µL of 2-MeTHF and inject into a GC-FID. Calculate the exact conversion and yield relative to the dodecane internal standard.

  • Continuous Workup : Route the steady-state organic effluent stream directly through an in-line drying cartridge (anhydrous Na₂SO₄) and collect for solvent evaporation.

FlowWorkflow FeedA Feed A: Aqueous NaOH + 4-Bromophenol PumpA HPLC Pump A (0.5 mL/min) FeedA->PumpA FeedB Feed B: Organic (2-MeTHF) Electrophile + TBAB + IS PumpB HPLC Pump B (0.5 mL/min) FeedB->PumpB Mixer T-Junction Mixer (Segmented Flow) PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (10 mL, 60°C, 10 min tR) Mixer->Reactor Biphasic Flow BPR Back Pressure Reg. (3 bar) Reactor->BPR Separator In-line Liquid-Liquid Separator BPR->Separator Analysis In-line GC-FID Validation Separator->Analysis Organic Phase

Continuous-flow biphasic reactor setup with in-line separation.

Data Presentation & Validation

The integration of an internal standard (IS) into the continuous flow stream allows for precise, real-time tracking of the reaction's efficiency. The data below reflects the steady-state output sampled at 30, 60, and 90 minutes of continuous operation.

Sampling Time (min)Conversion of Electrophile (%)GC-FID Yield vs. IS (%)Impurity Profile (Area %)
30 >99.5%94.2%< 1.0%
60 >99.5%94.5%< 1.0%
90 >99.5%94.1%< 1.0%

References

  • A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. Frontiers in Chemistry.[Link]

  • Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents. PubMed.[Link]

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Vapourtec.[Link]

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Journal of Flow Chemistry.[Link]

  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate.[Link]

  • Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Publishing.[Link]

  • 4-Bromophenol | C6H5BrO | CID 7808. PubChem.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-(4-Bromophenoxy)-1-cyclopropylethanone

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(4-Bromophenoxy)-1-cyclopropylethanone, ensuring the protection of personnel and compliance with regulatory standards. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind each procedural step.

Hazard Profile & Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-(4-Bromophenoxy)-1-cyclopropylethanone is not a benign substance; its hazard profile necessitates careful handling and a structured disposal plan. The primary risks associated with this compound are significant irritation to the skin and eyes.[1][2] In some cases, related structures are classified as toxic if swallowed.[3][4]

The causality for these stringent disposal protocols is rooted in these hazards. Improper disposal, such as drain disposal, could introduce a persistent irritant into aquatic systems, while discarding it as regular solid waste could expose sanitation workers to a potent chemical irritant.

Table 1: Key Hazard Information for 2-(4-Bromophenoxy)-1-cyclopropylethanone & Structurally Similar Compounds

PropertyIdentifierDetails & GHS Hazard StatementsSource(s)
Chemical Name 2-(4-Bromophenoxy)-1-cyclopropylethanone---N/A
CAS Number 108931-41-9Not available for this specific compound. Related compounds like 2-Bromo-1-cyclopropylethanone (69267-75-0) are used for hazard assessment.[3][4]
GHS Pictograms 위험 (Danger)[3][4]
Hazard Statements H301, H315, H319, H335H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3][4]
Precautionary Statements P264, P280, P301+P310, P302+P352, P305+P351+P338, P501P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[1][2][4][5]
Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense is always personal protection and proper facility controls. When preparing this chemical for disposal, adhere to the following:

  • Engineering Controls: Always handle the waste within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[2]

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, consider a chemical-resistant apron.

Immediate Spill Management Protocol

Accidents can happen. An immediate and correct response is critical to mitigate risks.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: For liquid spills, use an inert, absorbent material like sand, diatomaceous earth, or universal binding agents to contain the spread.[6][7] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable chemical waste container.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.[7]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Step-by-Step Waste Disposal Procedure

The disposal of 2-(4-Bromophenoxy)-1-cyclopropylethanone must be treated as a regulated hazardous waste stream.[8][9] Sewer and regular trash disposal are strictly prohibited.[9][10]

Step 1: Waste Characterization and Segregation This compound is a halogenated organic. It must be segregated from other waste streams to prevent dangerous reactions.

  • DO NOT MIX with strong acids, bases, or oxidizing agents.

  • Keep this waste stream separate from non-halogenated organic solvents. Many disposal facilities have different incineration protocols for halogenated waste, and mixing can increase disposal costs and complexity.

  • Separate liquid waste from solid waste (e.g., contaminated gloves, weigh boats).[11]

Step 2: Proper Containerization The integrity of the waste container is fundamental to safe storage and transport.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical.[12] High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate.[9]

  • Capacity Limit: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[12]

  • Condition: Ensure the container is free from damage or deterioration and has a secure, leak-proof closure.[10]

Step 3: Labeling Clear and accurate labeling is a legal requirement and essential for safety. The label must be securely affixed to the container.

  • Write the words "HAZARDOUS WASTE" clearly.[8][9][11]

  • List the full chemical name: "Waste 2-(4-Bromophenoxy)-1-cyclopropylethanone". Do not use abbreviations.[9]

  • For mixtures, list all components and their approximate percentages.[11]

  • Indicate the associated hazards by checking the appropriate boxes (e.g., Irritant, Toxic).[9]

  • Record the accumulation start date (the date the first drop of waste enters the container).

  • Include the Principal Investigator's name and lab location (building and room number).[9]

Step 4: On-Site Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[8]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container.[12] This prevents spills from spreading.

  • Segregation: Store the container with other compatible wastes, away from incompatible materials.[8]

Step 5: Arranging for Final Disposal The final step is the transfer of the waste to a licensed disposal facility.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

  • Documentation: Complete any required waste disposal forms or tags provided by EHS.[11]

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste vendor. The most appropriate method for this type of compound is high-temperature incineration at a permitted facility.[13][14] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and hydrogen bromide, with the latter being removed by flue gas scrubbers.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(4-Bromophenoxy)-1-cyclopropylethanone waste.

G start Start: Waste Generated assess Assess Waste Type (Solid vs. Liquid) start->assess solid_waste Contaminated Solid Waste (PPE, paper towels, etc.) assess->solid_waste Solid liquid_waste Pure Compound or Solution assess->liquid_waste Liquid segregate Segregate as HALOGENATED ORGANIC WASTE solid_waste->segregate liquid_waste->segregate container Select Compatible Container (HDPE or Glass, <90% Full) segregate->container label_node Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date container->label_node store Store in Secondary Containment in Satellite Accumulation Area label_node->store request Request Pickup from Environmental Health & Safety (EHS) store->request end_node End: Documented Transfer to EHS for Incineration request->end_node

Caption: Disposal workflow for 2-(4-Bromophenoxy)-1-cyclopropylethanone.

References

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Residue Remover - Gtechniq (Illustrative of spill cleanup) . Gtechniq. [Link]

  • Guidance on waste and recovered substances . European Chemicals Agency (ECHA). [Link]

  • Guidelines for Hazardous Waste Disposal . Rhode Island College. [Link]

  • Understanding Waste Framework Directive . European Chemicals Agency (ECHA). [Link]

  • Guidance on the application of the CLP Criteria . European Chemicals Agency (ECHA). [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . World Health Organization. [Link]

  • Need to dispose chemicals . Health and Safety Executive (HSE). [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenoxy)-1-cyclopropylethanone

As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like 2-(4-Bromophenoxy)-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like 2-(4-Bromophenoxy)-1-cyclopropylethanone (CAS: 1340596-78-2) , understanding the molecular topography is your first line of defense.

This compound is a halogenated aromatic ketone featuring a cyclopropyl group and a 4-bromophenoxy ether linkage. Its structure dictates our entire operational approach:

  • Lipophilicity: The 4-bromophenoxy moiety significantly increases the molecule's partition coefficient (LogP). Ether linkages in aromatic systems can enhance skin permeability, mandating strict dermal protection to prevent systemic absorption (1)[1].

  • Reactivity: Halogenated aromatic ketones exhibit high reactivity, requiring stringent safety protocols to prevent destructive effects on mucous membranes (2)[2]. Furthermore, chronic exposure must be minimized due to their potential metabolic conversion into reactive intermediates (3)[3].

Below is the definitive guide for safely handling, transferring, and disposing of this compound.

Quantitative Hazard Data & PPE Matrix

Every piece of Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of the compound. We do not guess; we engineer our defense.

Table 1: Physicochemical & Operational Parameters

ParameterValue / SpecificationMechanistic Causality & Operational Implication
Target Compound 2-(4-Bromophenoxy)-1-cyclopropylethanoneContains reactive α-aryloxy ketone and lipophilic bromophenyl groups.
CAS Number 1340596-78-2Essential for precise SDS tracking and waste manifest logging.
Molecular Weight 255.11 g/mol Moderate MW solid; fine crystalline powder easily aerosolizes if disturbed.
Fume Hood Velocity 80 – 120 fpmMinimum required face velocity to prevent inhalation of reactive dust.
Glove Thickness ≥ 8 mil (Double Nitrile)Required barrier thickness to prevent breakthrough of lipophilic organohalogens.
Spill Wetting Agent 5–10% Surfactant in WaterReduces surface tension to bind hydrophobic dust without dissolving it.

Operational Handling Protocol: Step-by-Step Methodology

To ensure maximum safety, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Precision Weighing and Transfer

  • Environmental Isolation & Validation:

    • Action: Conduct all weighing inside a certified chemical fume hood.

    • Validation Check: Tape a 1-inch tissue strip to the bottom of the sash. An inward deflection visually confirms active negative pressure (80-120 fpm).

    • Causality: Airflow containment prevents the dispersion of micro-particulates into the general laboratory atmosphere.

  • Barrier Integrity Check:

    • Action: Don double nitrile gloves (≥8 mil) and indirect-vented chemical goggles.

    • Validation Check: Prior to donning, trap air in the gloves and squeeze to test for micro-punctures.

    • Causality: A compromised glove allows sweat to act as a transport medium for the lipophilic bromophenoxy compound across the stratum corneum.

  • Static Mitigation:

    • Action: Pass a piezoelectric anti-static gun over the weighing paper and the compound container.

    • Causality: Halogenated powders accumulate static charge, causing them to "jump" and aerosolize when approached with a metal spatula.

  • Aseptic Transfer:

    • Action: Use a grounded, PTFE-coated spatula to transfer the solid.

    • Causality: PTFE prevents the lipophilic compound from adhering to the tool, ensuring accurate mass transfer and reducing cross-contamination.

Spill Management and Emergency Response

Protocol B: Solid Spill Mitigation

  • Containment & Assessment:

    • Action: Immediately lower the fume hood sash or isolate the bench area.

    • Validation Check: Visually confirm no powder is actively airborne before proceeding with cleanup.

  • Wetting Down (Dust Suppression):

    • Action: Lightly mist the spilled powder with a 5% surfactant/water solution using a spray bottle.

    • Causality: Dry sweeping aerosolizes the powder. The surfactant reduces surface tension, binding the hydrophobic particulates into a manageable, non-airborne slurry without dissolving them into a highly penetrative organic solvent.

  • Collection:

    • Action: Use a disposable plastic scoop to transfer the slurry into a hazardous waste container.

    • Causality: Paper towels can tear and smear the chemical, increasing the contaminated surface area and dermal exposure risk.

Waste Disposal Plan

Protocol C: Halogenated Organic Waste Segregation

  • Segregation:

    • Action: Place all residual 2-(4-Bromophenoxy)-1-cyclopropylethanone and contaminated consumables (gloves, wipes, weighing boats) into a designated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated solvents complicates incineration disposal and violates regulatory tracking frameworks for toxic substances (4)[4].

  • Quenching (If in solution):

    • Action: If the ketone was reacted with nucleophiles during your workflow, ensure the reaction is fully quenched (e.g., with saturated aqueous ammonium chloride) before transferring to the waste carboy (2)[2].

    • Causality: Prevents ongoing, gas-evolving reactions inside sealed waste containers, which could lead to overpressurization and rupture.

Workflow Visualization

Workflow N1 1. Preparation Fume Hood & PPE Donning N2 2. Static Mitigation Anti-Static Gun Application N1->N2 N3 3. Chemical Transfer PTFE Spatula Weighing N2->N3 N4 Spill Occurs? N3->N4 N5 4a. Spill Mitigation Wet-Down & Collection N4->N5 Yes N6 4b. Process Continuation Reaction Setup N4->N6 No N7 5. Waste Segregation Halogenated Waste Bin N5->N7 N6->N7

Figure 1: Operational workflow and spill response matrix for halogenated aromatic ketones.

References

  • Application Notes and Protocols: Reaction of 2,2',4'-Trichloroacetophenone with Nucleophiles. BenchChem. 2

  • 1-(4-Chlorophenyl)-1-propanone 6285-05-8 wiki. GuideChem. 3

  • Criteria For A Recommended Standard. CDC Stacks. 1

  • Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement. Environmental Protection Agency (EPA). 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-1-cyclopropylethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)-1-cyclopropylethanone
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